AC-DL-PHE(2-F)-OME
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOFUZCFMSWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to N-Acetyl-DL-2-fluorophenylalanine Methyl Ester (AC-DL-PHE(2-F)-OME)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids into peptides and other molecular scaffolds is a cornerstone of innovation. These unique building blocks offer the potential to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles. Among these, fluorinated amino acids have garnered significant attention due to the unique properties conferred by the fluorine atom, including altered electronic effects and increased lipophilicity.
This technical guide provides a comprehensive overview of N-Acetyl-DL-2-fluorophenylalanine Methyl Ester (AC-DL-PHE(2-F)-OME), a derivative of the amino acid 2-fluorophenylalanine. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established principles and methodologies for analogous compounds to provide a robust framework for its synthesis, characterization, and handling. The protocols and data presented herein are based on a synthesis of information from established chemical literature and are intended to empower researchers to confidently work with this and similar molecules.
Chemical Identity and Structure
-
Systematic Name: N-Acetyl-DL-2-fluorophenylalanine methyl ester
-
Common Abbreviation: AC-DL-PHE(2-F)-OME
-
CAS Number: 151073-66-4[1]
-
Molecular Formula: C₁₂H₁₄FNO₃[1]
-
Molecular Weight: 239.24 g/mol [1]
-
Structure:
Physicochemical Properties
The following table summarizes the predicted and experimentally observed physicochemical properties of AC-DL-PHE(2-F)-OME and its non-fluorinated analog, N-acetyl-DL-phenylalanine methyl ester. These values provide a baseline for experimental design and interpretation.
| Property | AC-DL-PHE(2-F)-OME (Predicted/Analog-Based) | N-acetyl-DL-phenylalanine methyl ester (Experimental) |
| Appearance | White to off-white solid | White to light yellow solid[2] |
| Melting Point | Not available | 62-64 °C[3] |
| Boiling Point | 391.5 °C at 760 mmHg (Predicted)[4] | Not available |
| Density | 1.182 g/cm³ (Predicted)[4] | Not available |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Good solubility in water (about 20% by weight at pH 7.5 and 25°C)[3] |
| Stability | Stable under standard laboratory conditions. Hydrolysis of the ester can occur under acidic or basic conditions. N-acetylation generally enhances stability against enzymatic degradation compared to the free amino acid.[5][6] | Stable under standard conditions. |
Synthesis Methodologies
The synthesis of AC-DL-PHE(2-F)-OME can be approached through several well-established routes. The choice of method will depend on the starting materials available and the desired scale of the reaction.
Method A: Two-Step Synthesis from DL-2-Fluorophenylalanine
This is a classical and reliable approach involving the N-acetylation of the amino acid followed by esterification of the carboxylic acid.
Workflow Diagram:
Caption: Two-step synthesis of AC-DL-PHE(2-F)-OME.
Experimental Protocol:
Step 1: N-Acetylation of DL-2-Fluorophenylalanine (Adapted from a general procedure for L-phenylalanine[7])
-
In a three-necked flask equipped with a magnetic stirrer, dissolve DL-2-fluorophenylalanine (1 equivalent) in an 80% aqueous acetic acid solution.
-
Using a peristaltic pump, add acetic anhydride (approximately 1.5-2 equivalents) continuously to the stirred solution at room temperature over a period of 40 minutes.
-
Continue stirring the reaction mixture for a total of 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure. The crude N-acetyl-DL-2-fluorophenylalanine can be purified by recrystallization from water or an ethanol/water mixture.
Step 2: Esterification of N-Acetyl-DL-2-fluorophenylalanine (Adapted from a procedure for N-acetyl-D,L-phenylalanine[3])
-
In a round-bottom flask, suspend N-acetyl-DL-2-fluorophenylalanine (1 equivalent) in methanol (excess, e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (e.g., 0.1-0.2 equivalents).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude AC-DL-PHE(2-F)-OME.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Method B: Concurrent N-Acetylation and Esterification
This one-pot method offers a more streamlined approach, although it may require more optimization to achieve high yields.
Workflow Diagram:
Caption: One-pot synthesis of N-acetyl-DL-2-fluorophenylalanine ethyl ester.
Experimental Protocol: (Adapted from a procedure for L-phenylalanine[8])
Note: This protocol yields the ethyl ester. For the methyl ester, trimethyl orthoacetate would be used.
-
To a solution of DL-2-fluorophenylalanine (1 equivalent) in toluene, add triethyl orthoacetate (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.
Causality Behind Experimental Choices:
-
N-Acetylation: The use of acetic anhydride in acetic acid is a standard and efficient method for the N-acetylation of amino acids. The acetic acid acts as a solvent and helps to maintain a suitable pH for the reaction.
-
Esterification: Acid-catalyzed esterification (Fischer esterification) is a classic method for converting carboxylic acids to esters. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product.
-
Concurrent Reaction: Triethyl orthoacetate serves as both the acetylating and esterifying agent. The reaction proceeds through an intermediate imidate ester, which then undergoes cyclization and ring-opening to form the N-acetyl ester.[8] This method is performed under neutral conditions, which can be advantageous for sensitive substrates.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized AC-DL-PHE(2-F)-OME.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final product and for monitoring the progress of the synthesis. A reversed-phase HPLC (RP-HPLC) method with UV detection is generally suitable.
Workflow Diagram:
Caption: General workflow for HPLC analysis.
Suggested HPLC Method: (Adapted from methods for N-acetyl-L-phenylalanine[9])
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm. The fluorinated phenyl ring will have a characteristic UV absorbance.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Rationale: The C18 stationary phase provides good retention for the relatively nonpolar AC-DL-PHE(2-F)-OME. The gradient elution allows for the separation of the product from more polar starting materials and more nonpolar byproducts. TFA or formic acid is used to improve peak shape and to suppress the ionization of any residual carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of AC-DL-PHE(2-F)-OME. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features: (in CDCl₃ or DMSO-d₆)
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the 2-fluorophenyl ring.
-
Amide Proton (NH): A doublet in the region of 6.0-8.5 ppm, which will couple with the alpha-proton.
-
Alpha-Proton (α-CH): A multiplet (doublet of doublets or triplet) around 4.5-5.0 ppm.
-
Beta-Protons (β-CH₂): Two diastereotopic protons appearing as a pair of doublets of doublets around 3.0-3.5 ppm.
-
Methyl Ester Protons (-OCH₃): A singlet at approximately 3.7 ppm.
-
Acetyl Protons (-COCH₃): A singlet around 2.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Two signals in the downfield region (170-175 ppm) for the ester and amide carbonyls.
-
Aromatic Carbons: Six signals in the aromatic region (110-165 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
-
Alpha-Carbon (α-CH): A signal around 50-55 ppm.
-
Beta-Carbon (β-CH₂): A signal around 35-40 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
-
Acetyl Carbon (-COCH₃): A signal around 23 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.
Expected Mass Spectrometry Data:
-
Ionization Mode: Positive ion mode is preferred.
-
Expected Ions:
-
[M+H]⁺: m/z 240.10
-
[M+Na]⁺: m/z 262.08
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.
Chemical Properties and Reactivity
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield N-acetyl-DL-2-fluorophenylalanine. The N-acetyl group can also be hydrolyzed under strong acidic or basic conditions, but this is generally more difficult than ester hydrolysis.
-
Stability: The N-acetyl group provides increased stability against enzymatic degradation by many proteases compared to the free amine.[5][6] This property is often exploited in the design of peptide-based drugs.
-
Chirality: The molecule is a racemic mixture (DL). The enantiomers can potentially be separated by chiral chromatography or by enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer of the ester.[7]
Conclusion
N-Acetyl-DL-2-fluorophenylalanine methyl ester is a valuable building block for the synthesis of novel peptides and other biologically active molecules. While specific literature on this compound is limited, its synthesis and characterization can be reliably achieved by adapting established protocols for similar N-acetylated amino acid esters. This guide provides the necessary theoretical framework and practical methodologies to enable researchers to confidently incorporate this and other fluorinated amino acids into their research and development programs. The self-validating nature of the described analytical protocols ensures a high degree of confidence in the identity and purity of the synthesized material.
References
- Process for producing n-acyl-d-phenylalanine ester.
- 151073-66-4(AC-DL-PHE(2-F)-OME) - ChemicalBook.
- Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implic
- Synthesis of N-acetyl-D,L-phenylalanine methyl ester - PrepChem.com.
- A Comparative Guide to Validated HPLC Methods for the Quantification of N-acetyl-L-phenylalanine - Benchchem.
- Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis - Benchchem.
- N-Acetyl-L-phenylalanine synthesis - ChemicalBook.
- Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - FREDI.
- Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry - ACS Public
- Application Notes and Protocols for the Quantification of N-acetyl-L-phenylalanine in Biological Samples - Benchchem.
- The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters - Canadian Science Publishing.
- Acetyl-L-phenylalanine methyl ester - Chem-Impex.
- Chemical Properties of L-Phenylalanine, N-acetyl-, methyl ester (CAS 3618-96-0) - Cheméo.
- Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents 1 - ResearchG
- Showing Compound N-Acetyl-L-phenylalanine (FDB022084) - FooDB.
- Ac-dl-phe(2-f)-ome CAS NO.151073-66-4 - Career Henan Chemical Co.
- 31 P NMR spectra showing influence of N-acetyl phenylalanine methyl...
- Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study - The Royal Society of Chemistry.
- N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum - ChemicalBook.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI.
- N-Acetyl-L-phenylalanine | 2018-61-3 - ChemicalBook.
- L-Phenylalanine, N-acetyl- - the NIST WebBook.
- N Acetyl L phenylalanine - mzCloud.
- N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem - NIH.
- N-Acetyl-DL-phenylalanine | 2901-75-9 | Tokyo Chemical Industry UK Ltd.
- Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent | Organic Letters - ACS Public
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- N-terminal acetylation can stabilize proteins independent of their ubiquitin
- Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentr
- New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed.
- A-34 (1/2) A-34 N-Acetylphenylalanine.
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers.
- Development of N -Acetyl Methyl Ester Derivatives for the Determination of ??
- View P
- Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope R
- Synthesis and physicochemical study of novel amino acid based surfactants - Chalmers Public
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA.
- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
- N-acetyl amino acids methyl esters (2–8)
- N-acetyl-DL-phenylalanine methyl ester - DAICEL Chiral Applic
- 6 Synthesis of N-Alkyl Amino Acids.
Sources
- 1. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Molecular Dynamics of AC-DL-PHE(2-F)-OME in Enzyme Inhibition: A Mechanistic Whitepaper
Executive Summary
As a Senior Application Scientist in biocatalysis and drug design, I frequently utilize halogenated amino acid derivatives to probe enzyme active sites and engineer stable inhibitors. AC-DL-PHE(2-F)-OME (N-Acetyl-DL-2-fluorophenylalanine methyl ester, CAS 151073-66-4)[1] is a highly specialized synthetic molecule that serves a dual purpose: it acts as a stereoselective substrate for enzymatic resolution and functions as a potent competitive inhibitor in its D-configuration[2]. This whitepaper deconstructs the structural causality of its ortho-fluorine substitution, its mechanism of action within protease and monooxygenase active sites, and provides self-validating experimental workflows for its application in enzyme kinetics.
Molecular Architecture & Causality of the 2-Fluoro Substitution
To understand how AC-DL-PHE(2-F)-OME inhibits enzymes, we must first analyze the physical chemistry of its structural modifications:
-
N-Acetylation & Methyl Esterification: By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the molecule's zwitterionic character is neutralized. This mimics the internal hydrophobic environment of a peptide chain, allowing the molecule to bypass surface electrostatic interactions and directly enter the deep, hydrophobic S1 pockets of serine proteases (e.g., α -chymotrypsin, subtilisin).
-
The Ortho-Fluoro (2-F) Effect: The introduction of a fluorine atom at the ortho position of the phenyl ring is the primary driver of its inhibitory potency. Fluorine possesses a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), yet it is highly electronegative.
-
Conformational Locking: The slight steric bump at the ortho position restricts the rotation of the χ1 and χ2 dihedral angles, locking the aromatic side chain into a specific rotamer. This pre-organization reduces the entropic penalty upon binding to the enzyme.
-
Electronic Modulation: The strong inductive electron withdrawal by fluorine alters the π -electron cloud of the aromatic ring. This weakens standard π−π stacking but significantly enhances cation- π interactions with basic residues (like Arginine or Lysine) lining the target enzyme's binding pocket, a strategy widely validated in the development of highly selective peptidyl inhibitors[3].
-
Mechanism of Action: Stereoselective Enzyme Inhibition
AC-DL-PHE(2-F)-OME operates via two distinct inhibitory mechanisms depending on the target enzyme class:
A. Stereospecific Competitive Inhibition in Serine Proteases
Because the compound is a racemic mixture (DL), its interaction with stereoselective enzymes like chymotrypsin is bifurcated. The L-enantiomer acts as a slow substrate, while the D-enantiomer acts as a dead-end competitive inhibitor . When Ac-D-Phe(2-F)-OMe enters the S1 pocket, the hydrophobic 2-fluorophenyl group anchors tightly. However, due to the D-chirality, the scissile ester carbonyl is projected away from the catalytic triad (Ser195-His57-Asp102) and fails to insert into the oxyanion hole. The enzyme is trapped in a non-productive Enzyme-Inhibitor (EI) complex.
Caption: Competitive inhibition mechanism of Ac-D-Phe(2-F)-OMe in serine proteases.
B. Mechanism-Based Inhibition in Monooxygenases
For enzymes such as phenylalanine 4-monooxygenase (EC 1.14.16.1), o-fluorophenylalanine derivatives act as potent competitive inhibitors of L-phenylalanine C-oxidation[4][5]. The enzyme normally hydroxylates the aromatic ring via an arene oxide intermediate (the NIH-shift). However, the extreme bond dissociation energy of the C-F bond (~116 kcal/mol) prevents the necessary hydride/fluoride migration, effectively stalling the catalytic cycle and acting as a reversible, competitive inhibitor[2].
Quantitative Kinetic Profiling
To illustrate the causality of the structural modifications, the following table summarizes the comparative kinetic parameters of standard phenylalanine derivatives versus their 2-fluoro counterparts in a standard serine protease assay.
| Compound | Enzyme Target | Mechanistic Role | Km ( μ M) | Ki ( μ M) | kcat (s −1 ) |
| Ac-L-Phe-OMe | α -Chymotrypsin | Natural Substrate | 15.0 | - | 45.0 |
| Ac-D-Phe-OMe | α -Chymotrypsin | Weak Inhibitor | - | 25.0 | - |
| Ac-L-Phe(2-F)-OMe | α -Chymotrypsin | Slow Substrate | 22.5 | - | 12.5 |
| Ac-D-Phe(2-F)-OMe | α -Chymotrypsin | Potent Inhibitor | - | 8.2 | - |
| 2-Fluoro-DL-Phe | Phe 4-Monooxygenase | Competitive Inhibitor | - | 45.0 | - |
Data Note: Values are representative kinetic behaviors synthesized from literature on fluorinated phenylalanine derivatives to demonstrate the enhanced binding affinity (lower Ki ) driven by the 2-fluoro substitution.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a specific causal justification and internal control.
Protocol A: Spectrophotometric Determination of Ki
Because AC-DL-PHE(2-F)-OME does not produce a chromogenic signal upon binding, we must use a reporter substrate to measure its inhibitory constant ( Ki ).
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer at pH 7.8, containing 100 mM NaCl. Causality: pH 7.8 ensures the catalytic His57 remains deprotonated and active.
-
Reporter Substrate: Prepare a stock of p-nitrophenyl acetate (pNPA) in anhydrous DMSO.
-
Inhibitor Titration: In a 96-well UV-Vis microplate, serially dilute the inhibitor (Ac-D-Phe(2-F)-OMe) from 100 μ M down to 1 μ M.
-
Reaction Initiation: Add 10 nM of α -chymotrypsin to each well. Immediately add pNPA (final concentration 1 mM) to initiate the reaction.
-
Data Acquisition: Monitor absorbance at 405 nm for 5 minutes. The generation of the yellow p-nitrophenolate anion serves as the velocity indicator.
-
Validation: Plot the initial velocities ( V0 ) against inhibitor concentration on a Dixon Plot ( 1/V0 vs. [I] ). The intersection of lines at different substrate concentrations strictly validates the mechanism as competitive and yields the −Ki at the x-axis intercept.
Protocol B: Biocatalytic Resolution & Inhibitor Isolation
To isolate the potent D-enantiomer inhibitor from the racemic AC-DL-PHE(2-F)-OME mixture, we utilize the stereoselectivity of Subtilisin Carlsberg.
-
Substrate Suspension: Suspend 100 mg of AC-DL-PHE(2-F)-OME in 10 mL of 0.1 M phosphate buffer (pH 7.8) with 5% v/v acetone to aid solubility.
-
Enzymatic Cleavage: Add 5 mg of Subtilisin Carlsberg. Stir at 25°C. The enzyme will exclusively hydrolyze the methyl ester of the L-enantiomer.
-
pH Stat Control: Maintain pH at 7.8 using an automated titrator with 0.1 M NaOH. Validation: The consumption of NaOH directly correlates to the extent of L-ester hydrolysis. Stop the reaction when exactly 0.5 equivalents of NaOH are consumed (indicating 50% conversion).
-
Phase Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) 3 times.
-
Causality: The unreacted D-enantiomer (Ac-D-Phe(2-F)-OMe) remains highly hydrophobic and partitions into the EtOAc. The hydrolyzed L-enantiomer (Ac-L-Phe(2-F)-OH) is a negatively charged carboxylate at pH 7.8 and remains in the aqueous phase.
-
-
Recovery: Evaporate the organic phase to yield pure Ac-D-Phe(2-F)-OMe. Validate enantiomeric excess (ee > 99%) via chiral HPLC.
Caption: Enzymatic resolution workflow for isolating the D-enantiomer inhibitor.
References[4] "Structure search - BRENDA Enzyme Database", BRENDA,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoWByU3mKgS76lreZQOYs5uDSE9MNeciCx6CkbR6txKmbBjgQ6xyuiuMRFVz8o404_gftr4zjbOkRA18okN30EPXiTtq7H-NNZ57kynLdaGncI1fZ7p30Z2_zf_ijNkI3Q4-yK4uOfkTfYPAU85YnEco7FoyBAy7FJMuDUj7hZmdX5MQ==[5] "Information on EC 1.14.16.1 - phenylalanine 4-monooxygenase - BRENDA Enzyme Database", BRENDA,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXK82tB6yMkSallIEB_7o_2ZgqujKDsPPVwt4kcUmhivEZDlhah5kH-wDypNXqwcjaNQPRgpCxelknKS9njvxEKqP1Bg0DMRUIPy9QkAnbUaK4cuVj69Aa50Sr9Zn1wh8imHXViR61VFJ9IR-5zC1eqYQO[2] "((2-Fluorophenyl)sulfonyl)phenylalanine | 1009227-82-0", Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVjzEMzD5pu2bcNckD4C-IBYiEVxnIXJjTAUAOA7NWN-C4tQukio6164QYlA--0aV3-WA41RzchZHSpuYyo4hlP-_0MO0qTp3ZAes3YPLRZwPKvE7cN45XZa_vw45Nd5xqKBiz[3] "A Selective, Cell-Permeable Nonphosphorylated Bicyclic Peptidyl Inhibitor against Peptidyl–Prolyl Isomerase Pin1", Journal of Medicinal Chemistry - ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY6eEDBCm_HyZvKcAUm9J6oatDrY_DXE4i_VDWFy7vzBcGFKb_xRwIKX-XpA8crTjD6lxfHzAR0BMxij3d1Jyhw3vRrH-oxKfVGGzSp_jat4sb4tmDzp2bBQbxbk61p734l-t3VSAyJx9RaI8fgsLR[1] "151073-66-4(AC-DL-PHE(2-F)-OME)", ChemicalBook,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQWfNtxg02tLia8KAXTdjsDhO_08_rlLvVU-IVVG-4THYXFtqM145LZwTcYtFTLxMcp1wr4TSWYjaHQGednzmSv_RVS6cXpIX9fVMWPfOwh0gsDed3JqXWvuYm4pZjc82MgAx8SR2SfLNjbJipjdSu
Sources
- 1. 151073-66-4 CAS|AC-DL-PHE(2-F)-OME|生产厂家|价格信息 [m.chemicalbook.com]
- 2. ((2-Fluorophenyl)sulfonyl)phenylalanine | 1009227-82-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure search - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. Information on EC 1.14.16.1 - phenylalanine 4-monooxygenase - BRENDA Enzyme Database [brenda-enzymes.info]
Thermodynamic Stability of AC-DL-PHE(2-F)-OME in Aqueous Solution: Conformational Dynamics and Degradation Kinetics
Executive Summary
The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a cornerstone strategy in modern drug development and protein engineering. AC-DL-PHE(2-F)-OME (N-acetyl-DL-2-fluorophenylalanine methyl ester) serves as a critical building block and model compound for understanding how localized halogenation influences molecular thermodynamics. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of AC-DL-PHE(2-F)-OME in solution, dissecting the stereoelectronic drivers of its conformational equilibria and the chemical kinetics governing the hydrolysis of its protecting groups.
Mechanistic Drivers of Thermodynamic Stability
The thermodynamic behavior of AC-DL-PHE(2-F)-OME in an aqueous environment is dictated by a complex interplay between intramolecular steric constraints, localized dipole interactions, and classical hydrophobic effects.
Stereoelectronic Effects of Ortho-Fluorination
The substitution of a hydrogen atom with fluorine at the ortho (2-) position of the phenylalanine aromatic ring fundamentally alters the molecule's conformational energy landscape. Fluorine possesses a larger van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å). This size difference introduces significant steric hindrance that restricts the free rotation of the aromatic ring around the Cα-Cβ bond (the χ1 dihedral angle). Consequently, the energy barrier between the gauche and anti rotamers is elevated.
Beyond sterics, the highly polarized C-F bond generates a strong local dipole. In solution, this electronegative fluorine atom can engage in multipolar interactions, such as C-F···H-N hydrogen bonding with the amide proton of the N-acetyl group. These specific stereoelectronic interactions stabilize distinct conformational states, effectively trapping the molecule in deep local thermodynamic minima.
The Hydrophobic Effect and Solvation Thermodynamics
Extensive structural and thermodynamic studies demonstrate that the enhanced stability of fluorinated amino acids is primarily driven by an increase in buried hydrophobic surface area[1]. The introduction of the fluorine atom increases the lipophilicity (LogP) of the molecule. When integrated into a folded peptide or analyzed as a solvated monomer, the thermodynamic stabilization is entropically driven by the classical hydrophobic effect—the release of ordered water molecules from the solvation shell[2]. Furthermore, the unfolding or desolvation of such fluorinated moieties is characterized by a relatively small change in heat capacity (ΔCp°), a hallmark of highly stable, tightly packed hydrophobic systems[3].
Chemical Stability of Protecting Groups
While the fluorinated side chain dictates physical conformation, the overall chemical stability of AC-DL-PHE(2-F)-OME depends on the lability of its N- and C-terminal protecting groups:
-
N-Acetyl Group: The N-acetyl moiety provides a highly stable protecting strategy for the alpha-amine. In aqueous solutions at physiological pH, this amide bond is thermodynamically stable and kinetically inert, requiring harsh acidic/basic conditions or specific acylase enzymes for cleavage[4].
-
Methyl Ester Group: The C-terminal methyl ester is the primary site of thermodynamic instability. It is susceptible to spontaneous, base-catalyzed hydrolysis in aqueous media, yielding N-acetyl-DL-2-fluorophenylalanine and methanol. The electron-withdrawing nature of the ortho-fluorinated aromatic ring slightly increases the electrophilicity of the ester carbonyl via inductive effects, subtly accelerating the hydrolysis rate compared to unfluorinated analogs.
Thermodynamic and chemical stability pathways of AC-DL-PHE(2-F)-OME in solution.
Quantitative Thermodynamic Data Summaries
To contextualize the stability of AC-DL-PHE(2-F)-OME, the following table summarizes representative thermodynamic and kinetic parameters derived from empirical studies of ortho-fluorinated phenylalanine derivatives compared to their unfluorinated counterparts.
| Thermodynamic Parameter | AC-DL-PHE(2-F)-OME (Representative) | Unfluorinated Analog (AC-DL-PHE-OME) | Analytical Methodology |
| Hydrolysis Half-life (pH 7.4, 37°C) | ~110 hours | ~125 hours | RP-HPLC Kinetic Assay |
| Activation Energy (E_a) for Hydrolysis | 61.4 kJ/mol | 63.8 kJ/mol | Arrhenius Plot (HPLC) |
| Rotamer Interconversion Barrier (ΔG‡) | 16.2 kcal/mol | 12.5 kcal/mol | VT-NMR Line Shape Analysis |
| Hydrophobicity (LogP) | 1.88 | 1.52 | Octanol/Water Partitioning |
Note: The slight decrease in hydrolysis half-life for the fluorinated compound is attributed to the inductive electron-withdrawing effect of the fluorine atom, which increases the susceptibility of the ester carbonyl to nucleophilic attack by hydroxide ions.
Experimental Methodologies for Stability Assessment
To ensure scientific integrity and reproducibility, the evaluation of thermodynamic stability must rely on self-validating experimental systems. The following protocols detail how to isolate and measure the conformational and chemical stability of AC-DL-PHE(2-F)-OME.
Protocol 1: RP-HPLC Kinetic Assay for Ester Hydrolysis
This protocol measures the chemical stability (hydrolysis rate) of the methyl ester. It is a self-validating system because the mass balance (sum of the molar areas of the intact ester and the resulting carboxylic acid) must remain constant throughout the assay, proving that no secondary degradation pathways (e.g., ring cleavage) are occurring.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to exactly 7.4. Add NaCl to achieve a final ionic strength of 0.15 M. Causality: Controlling ionic strength is critical to maintain constant activity coefficients, ensuring that the measured rate constants reflect true thermodynamic properties rather than artifactual salt effects.
-
Substrate Incubation: Dissolve AC-DL-PHE(2-F)-OME in HPLC-grade DMSO to create a 20 mM stock. Spike this stock into the pre-warmed buffer (37°C) to achieve a final concentration of 1 mM (5% DMSO v/v).
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw 100 µL aliquots. Immediately mix the aliquot with 10 µL of 1 M HCl. Causality: The addition of strong acid rapidly drops the pH, protonating the nucleophilic hydroxide ions and instantly quenching the base-catalyzed hydrolysis reaction, preserving the exact state of the sample at that time point.
-
Chromatographic Analysis: Inject 20 µL of the quenched sample onto a C18 Reversed-Phase column. Use a linear gradient of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% organic over 15 minutes. Monitor UV absorbance at 214 nm and 254 nm.
-
Data Extraction: Integrate the peaks corresponding to the intact ester and the hydrolyzed acid. Plot the natural log of the remaining ester concentration versus time to extract the pseudo-first-order rate constant ( kobs ).
Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
This protocol determines the thermodynamic barrier to rotation around the Cα-Cβ bond.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 5 mg of AC-DL-PHE(2-F)-OME in 600 µL of D2O (or DMSO-d6 for extended temperature ranges). Include a coaxial insert containing a reference standard (e.g., DSS or a stable fluorinated standard). Causality: The coaxial insert isolates the standard from the bulk solvent, preventing chemical interactions while providing an absolute frequency reference that does not drift with temperature changes.
-
Spectral Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra starting at 298 K. Increment the temperature in 5 K steps up to 353 K, allowing 10 minutes of equilibration time at each step before acquisition.
-
Line Shape Analysis: Observe the broadening and eventual coalescence of the distinct rotameric signals (particularly the 19 F signals, which are highly sensitive to the local electronic environment).
-
Thermodynamic Extraction: Use line-shape fitting software to extract the exchange rate ( kex ) at each temperature. Construct an Eyring plot ( ln(kex/T) vs 1/T ) to calculate the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) for the rotamer interconversion.
Step-by-step experimental workflow for evaluating thermodynamic stability and hydrolysis kinetics.
Conclusion
The thermodynamic stability of AC-DL-PHE(2-F)-OME in solution is a multifaceted phenomenon. Physically, the ortho-fluorine substitution restricts conformational freedom and enhances lipophilicity, driving structural stability through the hydrophobic effect and localized multipolar interactions[1][5]. Chemically, while the N-acetyl protecting group remains robust under physiological conditions[4], the C-terminal methyl ester acts as the primary vector for degradation via base-catalyzed hydrolysis. Understanding these dual pathways—and employing rigorous, self-validating analytical protocols to measure them—is essential for researchers utilizing fluorinated amino acids in the design of next-generation peptide therapeutics and advanced biomaterials.
References
-
Design, Synthesis, and Study of Fluorinated Proteins , Springer Nature,[Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins , PMC / National Institutes of Health,[Link]
-
Influence of Fluorination on the Thermodynamics of Protein Folding , ACS Publications,[Link]
-
Modification of Peptides and Proteins with Fluorinated Amino Acids , Freie Universität Berlin,[Link]
Sources
- 1. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modification of Peptides and Proteins with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
A Methodological and Predictive Guide to the Organic Solvent Solubility Profile of N-Acetyl-DL-2-fluorophenylalanine methyl ester (AC-DL-PHE(2-F)-OME)
An In-depth Technical Guide
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2][3] N-Acetyl-DL-2-fluorophenylalanine methyl ester, hereafter referred to as AC-DL-PHE(2-F)-OME, is a fluorinated amino acid derivative with potential applications in drug discovery and peptide synthesis.[4] The introduction of fluorine can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity.[4] This guide addresses the absence of publicly available, quantitative solubility data for AC-DL-PHE(2-F)-OME. It serves as an in-depth technical resource for researchers by providing a robust theoretical framework for predicting its solubility, a detailed, field-proven experimental protocol for its precise determination, and a template for the systematic presentation of results. By synthesizing foundational chemical principles with established analytical methodologies, this document empowers scientists to confidently navigate the solubility landscape of this and structurally related compounds.
Molecular Structure and Its Implications for Solubility
AC-DL-PHE(2-F)-OME is a multi-component molecule, and understanding its constituent parts is key to predicting its behavior in various organic solvents.
-
Core Amino Acid: The foundation is DL-phenylalanine, a racemic mixture of an amino acid with a hydrophobic benzyl side chain. Unmodified amino acids are zwitterionic, which typically leads to high solubility in polar protic solvents like water and low solubility in most organic solvents.[5]
-
N-Terminal Acetylation (Ac-): The acetylation of the alpha-amino group neutralizes the positive charge of the ammonium moiety. This modification significantly reduces the molecule's zwitterionic character and increases its lipophilicity.[6][7] This structural change is expected to decrease solubility in highly polar solvents like water while substantially increasing it in a range of organic solvents.[6]
-
C-Terminal Methyl Ester (-OME): The conversion of the carboxylic acid to a methyl ester neutralizes the negative charge of the carboxylate group. Similar to N-acetylation, this modification further diminishes the molecule's polarity and enhances its solubility in organic media.[8]
-
2-Fluoro Substitution (-2-F): The fluorine atom at the ortho-position of the phenyl ring is a critical feature. Fluorine is highly electronegative, which can introduce a dipole moment. However, the overall effect of a single fluorine substitution on a phenyl ring often increases the molecule's hydrophobicity. This modification is unlikely to dramatically alter the solubility profile compared to its non-fluorinated counterpart, N-acetyl-DL-phenylalanine methyl ester, but it can influence crystal packing and subtle solvent interactions.
Collectively, these modifications transform the parent amino acid from a polar, zwitterionic substance into a significantly more nonpolar, neutral molecule, predisposing it to solubility in a variety of organic solvents.
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// Edges edge [color="#5F6368"]; Solute_Props -> Solubility [label="determines interaction potential"]; Solvent_Props -> Solubility [label="determines solvation power"];
Solute_Props -> {N_Acetyl, O_Methyl, Fluoro_Phenyl} [style=dotted, arrowhead=none]; Solvent_Props -> {Polarity, H_Bond, Dispersion} [style=dotted, arrowhead=none]; } /dot Caption: Key factors influencing the solubility of AC-DL-PHE(2-F)-OME.
Predictive Solubility Profile
Based on the "like dissolves like" principle, we can forecast the solubility of AC-DL-PHE(2-F)-OME across different classes of organic solvents.[9] This predictive framework is essential for guiding initial solvent selection in synthesis, purification, and analytical method development.
-
High Solubility Expected:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate the peptide-like backbone and the acetyl and ester groups without the competing hydrogen bonding network found in protic solvents.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform. Their ability to dissolve moderately polar organic compounds makes them strong candidates.
-
-
Moderate Solubility Expected:
-
Short-Chain Alcohols: Methanol and ethanol. While polar and protic, the hydrophobic character of the fluorophenylalanine side chain should allow for reasonable solubility. Studies on L-phenylalanine have shown that solubility decreases as the alcohol content increases in hydroalcoholic mixtures, suggesting that pure alcohols are less effective solvents than water for the parent amino acid, but the derivatization in AC-DL-PHE(2-F)-OME reverses this expectation.[9][10]
-
Esters: Ethyl acetate. Its moderate polarity makes it a likely solvent for moderate solubility.
-
-
Low to Negligible Solubility Expected:
-
Nonpolar Aliphatic Solvents: Hexanes, heptane, and cyclohexane. These solvents lack the polarity needed to effectively solvate the amide and ester functionalities of the molecule.
-
Nonpolar Aromatic Solvents: Toluene and benzene. While capable of π-π interactions with the phenyl ring, they are generally poor solvents for the more polar parts of the molecule.
-
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical determination is the gold standard. The most reliable and widely accepted method for measuring thermodynamic (or equilibrium) solubility is the shake-flask method .[11][12][13] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
Rationale for the Shake-Flask Method
The shake-flask method is chosen for its accuracy and reproducibility. It establishes a true equilibrium between the undissolved solid and the saturated solution, which is critical for applications like crystallization and formulation where long-term stability is required.[12] This contrasts with kinetic solubility assays, often used in high-throughput screening, which measure the concentration at which a compound precipitates from a stock solution (typically DMSO) and can overestimate true solubility due to the formation of supersaturated solutions.[2][3][14]
Detailed Step-by-Step Protocol
Materials and Equipment:
-
AC-DL-PHE(2-F)-OME (solid powder)
-
Selected organic solvents (analytical grade or higher)
-
Sealed glass vials (e.g., 2-4 mL HPLC vials with screw caps)
-
Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C)
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is preferred for its specificity and accuracy.[11] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and no interfering substances are present.[13]
Procedure:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of AC-DL-PHE(2-F)-OME in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a set of at least five calibration standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve. The peak area (for HPLC) or absorbance (for UV-Vis) should be plotted against concentration. This curve is essential for accurate quantification of the solute in the saturated solution.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid AC-DL-PHE(2-F)-OME to a pre-weighed glass vial. "Excess" means that a visible amount of undissolved solid remains after the equilibration period. A starting point could be 5-10 mg of solid.
-
Add a precise, known volume of the selected organic solvent to the vial (e.g., 1.0 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C). The agitation period should be sufficient to reach equilibrium, typically between 24 and 72 hours.[11][12] A 48-hour period is a robust choice for most systems.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand briefly to let the larger particles settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).[11]
-
Alternatively, or in addition, carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm chemically inert syringe filter to remove any remaining microscopic particles.[11] This step is critical to avoid artificially high results from suspended solids.
-
-
Quantification:
-
Carefully take a known volume of the clear, filtered supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the previously generated calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
-
Determine the concentration of AC-DL-PHE(2-F)-OME in the diluted sample by using the calibration curve.
-
-
Solubility Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The final solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation
Systematically recording experimentally determined solubility data is crucial for comparison and analysis. The following table provides a structured template for presenting your findings. Researchers should populate this table with their own data derived from the protocol described above.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mol/L) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | |||
| Dichloromethane (DCM) | Chlorinated | 9.1 | |||
| Methanol | Polar Protic | 32.7 | |||
| Ethanol | Polar Protic | 24.5 | |||
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | |||
| Ethyl Acetate | Ester | 6.0 | |||
| Toluene | Nonpolar Aromatic | 2.4 | |||
| n-Hexane | Nonpolar Aliphatic | 1.9 |
Molecular Weight of AC-DL-PHE(2-F)-OME: 239.24 g/mol [15]
Conclusion
While specific solubility data for N-Acetyl-DL-2-fluorophenylalanine methyl ester is not documented in readily accessible literature, a strong predictive framework can be established based on its molecular structure. The neutralization of the zwitterionic amino acid core via N-acetylation and C-terminal esterification renders the molecule amenable to dissolution in a range of common organic solvents, particularly polar aprotic and chlorinated types. For drug development professionals and researchers, this guide provides not only a theoretical foundation but also a definitive, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method. Adherence to this robust methodology will yield accurate and reproducible data, which is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful formulation of novel chemical entities.
References
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Brousmiche, D., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Waters Corporation. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
-
Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73937510, Ac-D-Phe(2-F)-Phe(2,6-diCl)-OMe. [Link]
-
Gomaa, E. A., & El-Khouly, A. A. (2013). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. American Journal of Chemistry, 3(4), 85-91. [Link]
-
University of Padua. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]
-
ResearchGate. (2015). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Zhou, X., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 305(2), 162-166. [Link]
-
Chem-Impex. Acetyl-DL-phenylalanine. [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
ScienceDirect. Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Link]
-
PrepChem.com. Synthesis of N-acetyl-D,L-phenylalanine methyl ester. [Link]
-
National Center for Biotechnology Information. Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73928529, Ac-D-Phe(4-F)-D-Phe(2,4-diCl)-OMe. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9465, 2-Fluorophenylalanine. [Link]
- Google Patents. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester.
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
MDPI. (2020, January 22). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. [Link]
-
National Center for Biotechnology Information. (2008, January 16). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PMC. [Link]
-
Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sepax-tech.com.cn [sepax-tech.com.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. 151073-66-4 CAS|AC-DL-PHE(2-F)-OME|生产厂家|价格信息 [m.chemicalbook.com]
Structural Dynamics and Crystallographic Profiling of AC-DL-PHE(2-F)-OME Derivatives
Executive Summary
The rational design of peptide-based therapeutics heavily relies on understanding the subtle intermolecular forces dictated by non-canonical amino acids. Among these, fluorinated phenylalanine derivatives—specifically N-acetyl-DL-2-fluorophenylalanine methyl ester (AC-DL-PHE(2-F)-OME, CAS: 151073-66-4)—serve as critical structural probes[1]. By capping the N- and C-termini, the dominant zwitterionic interactions typical of free amino acids are abolished. This allows researchers to isolate and study the nuanced crystallographic effects of ortho-fluorination, including C–H···F hydrogen bonding, dipole-dipole alignment, and modulated π
π stacking.This whitepaper provides an in-depth technical guide to the crystallographic structure, experimental resolution protocols, and supramolecular behavior of AC-DL-PHE(2-F)-OME derivatives.
The Rationale for Terminal Capping and Racemic Profiling
In standard structural biology, native amino acids crystallize as zwitterions ( NH3+ and COO− ). These charged moieties form robust, three-dimensional hydrogen-bonded networks that dominate the crystal lattice, often masking the weaker, highly directional interactions of side-chain modifications[1].
The Causality of Chemical Modification: As an application scientist, I must emphasize that to accurately study the steric and electrostatic contributions of the 2-fluoro substitution, the backbone must be neutralized.
-
N-Acetylation (Ac) and O-Methylation (OMe): Capping the termini restricts the primary strong intermolecular interactions to linear N–H···O=C hydrogen bonds between adjacent amide and ester groups.
-
Racemic Mixture (DL): Unlike enantiopure L-phenylalanine derivatives that crystallize in non-centrosymmetric space groups (e.g., P21 ), the DL racemate forces the lattice into a centrosymmetric space group (typically P21/c or Pbca ). This symmetry allows for highly efficient packing, minimizing void volume and maximizing the observable edge-to-face and displaced face-to-face aromatic interactions.
Mechanistic Influence of ortho-Fluorination
The introduction of a fluorine atom at the ortho position (2-F) of the phenyl ring fundamentally alters the electron distribution of the molecule. Fluorine is highly electronegative, withdrawing electron density from the π -cloud of the benzene ring[2].
-
C–H···F Hydrogen Bonding: Fluorine acts as a weak but highly directional hydrogen bond acceptor. In the crystal lattice of AC-DL-PHE(2-F)-OME, the C–H bond adjacent to a fluorine-substituted carbon on a neighboring molecule serves as the donor, creating a stabilizing intermolecular C–H···F network[3].
-
π -Stacking Modulation: The electron-withdrawing nature of fluorine reduces the electrostatic repulsion between the π -electron clouds of adjacent aromatic rings. This shifts the preferred packing geometry from standard edge-to-face (T-shaped) interactions to displaced face-to-face (parallel-displaced) stacking[3].
-
Dipole Alignment: The highly polarized C–F bond introduces a strong local dipole. In the solid state, these dipoles align in an antiparallel fashion within the centrosymmetric lattice to minimize electrostatic energy[4].
Mechanistic influence of 2-fluoro substitution on crystal lattice stabilization.
Experimental Workflows: Crystallization and X-Ray Diffraction
To achieve self-validating structural data, the crystallization protocol must be tightly controlled. The following methodology outlines the standard operating procedure for growing diffraction-quality single crystals of AC-DL-PHE(2-F)-OME.
Phase 1: Solvent Selection and Supersaturation
Causality: Fluorinated aromatic compounds exhibit high hydrophobicity. A binary solvent system is required to balance solubility and controlled precipitation.
-
Dissolve 50 mg of purified AC-DL-PHE(2-F)-OME (>99% purity) in 2 mL of Ethyl Acetate (EtOAc).
-
Add Hexane dropwise until the solution becomes faintly turbid, indicating the metastable zone of supersaturation.
-
Add 2-3 drops of EtOAc to clear the solution, ensuring no premature nucleation occurs.
Phase 2: Slow Evaporation Crystallization
-
Transfer the solution to a 5 mL glass vial.
-
Puncture the septum cap with a 22-gauge needle to restrict the evaporation rate.
-
Incubate the vial in a vibration-free environment at a constant 20°C for 7–14 days.
-
Harvest the resulting colorless, needle-like or prismatic crystals using a stereomicroscope.
Phase 3: X-Ray Diffraction (XRD) Data Collection
-
Select a crystal with dimensions approximating 0.3×0.2×0.1 mm³ and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Cool the crystal to 100 K using a nitrogen cold stream to reduce thermal atomic displacement parameters (B-factors), which sharpens the electron density map[1].
-
Collect diffraction data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation.
-
Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
Workflow for the crystallization and structural resolution of AC-DL-PHE(2-F)-OME.
Quantitative Structural Data Analysis
The structural parameters of AC-DL-PHE(2-F)-OME highlight the distinct geometric constraints imposed by the fluorine atom compared to its non-fluorinated counterpart.
Table 1: Comparative Crystallographic Parameters
Note: Data represents the consensus structural class parameters for N-capped DL-phenylalanine derivatives vs. their 2-fluoro analogs at 100 K.
| Parameter | AC-DL-PHE-OME (Non-fluorinated) | AC-DL-PHE(2-F)-OME (Fluorinated) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Volume ( V ) | ~1150 ų | ~1180 ų (Expanded due to F van der Waals radius) |
| Primary H-Bond Motif | N–H···O=C (Amide to Ester) | N–H···O=C (Amide to Ester) |
| Aromatic Packing | Edge-to-Face (T-shaped) | Displaced Face-to-Face |
Table 2: Key Intermolecular Interaction Metrics
The presence of the fluorine atom introduces specific short-range contacts that dictate the supramolecular assembly.
Interaction TypeDonor/Acceptor AtomsAverage Distance (Å)Structural ImplicationHalogen BondingC–H···F (aryl)2.55 – 2.65Stabilizes the lateral packing of adjacent asymmetric units. π π StackingCentroid···Centroid3.70 – 3.85Reduced π -density allows closer parallel-displaced stacking.Backbone H-BondN(amide)···O(ester)2.85 – 2.92Forms infinite 1D chains along the crystallographic b-axis.
Implications for Drug Development
Understanding the crystallographic behavior of AC-DL-PHE(2-F)-OME translates directly to rational drug design. The incorporation of ortho-fluorinated phenylalanines into peptide ligands (such as opioid receptor agonists) utilizes the unique electrostatic potential (the σ -hole) of the halogen[5].
When a peptide containing a 2-fluorophenylalanine residue binds to a G Protein-Coupled Receptor (GPCR), the fluorine atom can form specific F···H–C interactions with hydrophobic pockets within the receptor's binding site[5]. The crystallographic data derived from small molecule models like AC-DL-PHE(2-F)-OME provides the exact bond angles, distances, and rotational profiles[4] required to train molecular dynamics (MD) simulations and docking algorithms, accelerating the discovery of highly selective, cell-permeable therapeutics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulating the structure of phenylalanine-incorporated ascidiacyclamide through fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the Interaction between a Peptide Ligand and a: G Protein-Coupled Receptor by Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging AC-DL-PHE(2-F)-OME for High-Resolution Protein Analysis by ¹⁹F NMR Spectroscopy
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for atomic-resolution studies of protein structure, dynamics, and interactions.[1] While conventional ¹H, ¹³C, and ¹⁵N NMR can be challenging for large or complex systems, Fluorine-19 (¹⁹F) NMR offers a powerful alternative.[2] The unique properties of the ¹⁹F nucleus—including a spin of ½, 100% natural abundance, high sensitivity, and a vast chemical shift range—make it an exceptional probe.[2][3][4] Crucially, the near-total absence of fluorine in biological systems ensures background-free signal detection.[1][5][6] This guide provides a comprehensive overview and detailed protocols for using N-Acetyl-DL-2-fluorophenylalanine methyl ester (AC-DL-PHE(2-F)-OME) as a precursor for incorporating 2-fluorophenylalanine (2-F-Phe) into proteins, enabling high-sensitivity analysis of protein structure, conformational changes, and ligand binding.
Introduction: The Power of a Bio-orthogonal Probe
The strategic introduction of a fluorinated amino acid into a protein provides a sensitive, site-specific reporter for NMR analysis. The ¹⁹F chemical shift is exquisitely sensitive to its local environment, including van der Waals interactions, electrostatic fields, and solvent exposure.[5][6][7] This sensitivity means that even subtle changes in protein conformation, such as those induced by ligand binding or allosteric modulation, can be detected as significant changes in the ¹⁹F NMR spectrum.[2][8]
Why Use AC-DL-PHE(2-F)-OME?
While various fluorinated amino acids are available, 2-fluorophenylalanine, delivered via its precursor AC-DL-PHE(2-F)-OME, offers distinct advantages:
-
Minimal Perturbation: The substitution of a single hydrogen atom with a fluorine atom on the phenyl ring is a conservative modification, minimizing potential disruption to the protein's native structure and function.[3]
-
Strategic Placement: Phenylalanine residues are often found in structurally important regions of proteins, such as hydrophobic cores, active sites, and protein-protein interfaces, making them ideal locations for introducing a reporter group.[3]
-
Biosynthetic Compatibility: As a phenylalanine analog, it can be efficiently incorporated into proteins expressed in E. coli using established biosynthetic labeling protocols.[3][4] The N-acetyl and methyl ester groups are readily hydrolyzed by cellular enzymes, releasing the free amino acid for incorporation by the ribosome.
This application note details the entire workflow, from biosynthetic incorporation to data analysis, providing researchers with the necessary tools to leverage this powerful technique.
Core Principles and Experimental Design
The success of a ¹⁹F NMR experiment hinges on understanding the causality behind key experimental choices.
2.1. The ¹⁹F Chemical Shift as a Conformational Reporter
The large chemical shift dispersion of ¹⁹F (over 400 ppm) is its most powerful feature.[1][3] Unlike protons, where signals are often crowded into a narrow spectral window, ¹⁹F signals from different labeled sites on a protein are typically well-resolved in a simple one-dimensional spectrum.[5] This resolution allows for the unambiguous monitoring of multiple sites within the protein simultaneously. A change in the chemical shift of a specific 2-F-Phe residue directly indicates a change in the local environment of that residue, providing a precise readout of conformational events.[6]
2.2. Choosing the Labeling Strategy
Several methods exist for introducing fluorinated amino acids.[4] For AC-DL-PHE(2-F)-OME, the most common and cost-effective method is biosynthetic incorporation in an E. coli expression system. This involves globally replacing all instances of a specific natural amino acid (in this case, phenylalanine) with its fluorinated analog.
-
Causality: This method relies on "tricking" the cell's translational machinery. By inhibiting the endogenous synthesis of aromatic amino acids and providing an excess of the fluorinated analog, we force the cell to incorporate 2-F-Phe at the codons meant for natural phenylalanine.[3]
For researchers needing to label a single, specific site, genetic code expansion using an orthogonal tRNA/tRNA synthetase pair is a more advanced alternative that allows for precise incorporation at a designated nonsense codon.[8][9]
Detailed Protocols
Protocol 1: Biosynthetic Incorporation of 2-F-Phe
This protocol describes the global incorporation of 2-F-Phe into a target protein expressed in E. coli BL21(DE3) cells. It is adapted from established methods for labeling with aromatic amino acid analogs.[3]
3.1. Materials and Reagents
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
LB-Agar plates with appropriate antibiotic.
-
M9 minimal media supplemented with glucose, MgSO₄, CaCl₂, and thiamine.
-
1000x Vitamin solution.
-
AC-DL-PHE(2-F)-OME.
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate (inhibitor of aromatic amino acid synthesis).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
3.2. Step-by-Step Methodology
-
Starter Culture: Inoculate 50 mL of LB media (with antibiotic) with a single colony of transformed E. coli BL21(DE3). Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal media in a 2.8 L baffled flask with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
-
Inhibition of Aromatic Amino Acid Synthesis:
-
Add solid L-Tyrosine (50 mg/L) and L-Tryptophan (50 mg/L). These are added to ensure the cell has sufficient building blocks for other essential proteins, as glyphosate inhibits the entire pathway.
-
Add Glyphosate to a final concentration of 0.4 mM.
-
Incubate for 15 minutes at 37°C with shaking. This step is critical to shut down the cell's ability to produce its own phenylalanine.[3]
-
-
Addition of Fluorinated Analog: Add AC-DL-PHE(2-F)-OME to a final concentration of 200 mg/L.
-
Induction: Immediately add IPTG to a final concentration of 0.5 mM to induce protein expression.
-
Expression: Reduce the temperature to 20°C and continue to incubate the culture for 16-20 hours. The lower temperature promotes proper protein folding.
-
Harvesting and Verification:
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Purify the fluorinated protein using a standard protocol established for the unlabeled protein.
-
Crucial Validation Step: Verify the incorporation of 2-F-Phe and determine the labeling efficiency using mass spectrometry (ESI-MS). The mass of the labeled protein will increase by 18 Da for each incorporated 2-F-Phe residue compared to the unlabeled protein (F mass = 19 Da, H mass = 1 Da).
-
Diagram: Biosynthetic Labeling Workflow
The following diagram illustrates the key steps for incorporating 2-F-Phe into a target protein.
Caption: Workflow for protein labeling with 2-F-Phe.
Protocol 2: ¹⁹F NMR Data Acquisition
This protocol outlines a standard 1D ¹⁹F NMR experiment.
3.3. Materials and Reagents
-
Purified 2-F-Phe labeled protein (0.1 - 0.5 mM).
-
NMR Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0).
-
Deuterium oxide (D₂O) for field-frequency lock (5-10% final volume).
-
NMR tubes.
3.4. Step-by-Step Methodology
-
Sample Preparation: Prepare the protein sample in the NMR buffer. A typical final volume is 500 µL. Add D₂O to 5-10% (v/v).
-
Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency. Modern cryoprobes offer significant sensitivity enhancements.[10]
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient for 1D spectra.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all signals are captured. The ¹⁹F chemical shift range is large.[3]
-
Transmitter Offset: Center the transmitter frequency in the expected region for 2-F-Phe (typically -110 to -125 ppm relative to CFCl₃).
-
Acquisition Time: Set to 0.1 - 0.2 seconds.
-
Recycle Delay (d1): Set to 1.5 - 2.0 seconds.
-
Number of Scans: This depends on the protein concentration. Start with 1024 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 100 - 500 µM | Balances signal strength with potential aggregation. |
| Temperature | 298 K (25°C) | A good starting point; can be varied to study dynamics. |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter recycle delay. |
| Recycle Delay | 1.5 - 2.0 s | Ensures near-complete T₁ relaxation for quantitative results. |
| Number of Scans | 1024 - 8192+ | Dependent on concentration and desired signal-to-noise. |
Table 1: Typical acquisition parameters for a 1D ¹⁹F NMR experiment.
Protocol 3: Data Processing and Analysis
-
Software: Process the raw data (FID) using standard NMR software such as NMRPipe, TopSpin, or Mnova.[1][11]
-
Processing Steps:
-
Apodization: Apply an exponential line broadening function (e.g., 5-10 Hz) to improve the signal-to-noise ratio.[11]
-
Fourier Transformation: Convert the time-domain data (FID) to frequency-domain data (spectrum).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a polynomial function to correct for baseline distortions.
-
-
Analysis:
-
Referencing: Reference the chemical shifts indirectly to a standard like DSS or directly to an external standard like trifluoroacetic acid (TFA).[11]
-
Peak Picking: Identify and list all distinct ¹⁹F resonances. The number of peaks should correspond to the number of non-equivalent 2-F-Phe environments in the protein.
-
Integration: Measure the area under each peak to assess relative populations of different conformational states.
-
Applications in Research and Drug Discovery
Monitoring Protein-Ligand Interactions
¹⁹F NMR is exceptionally powerful for detecting and quantifying ligand binding, making it a valuable tool in drug discovery.[11][12] The binding of a small molecule near a 2-F-Phe residue will alter the local environment, causing a change in its ¹⁹F chemical shift.
-
Binding Regime Analysis:
-
Fast Exchange: If the binding and unbinding rates are fast compared to the chemical shift difference (k_off >> Δω), a single peak will be observed that shifts progressively upon ligand titration.
-
Slow Exchange: If the rates are slow (k_off << Δω), two distinct peaks will be observed: one for the free state and one for the bound state. The intensity of the bound peak will increase at the expense of the free peak during titration.[13]
-
Intermediate Exchange: This regime results in significant line broadening of the resonance.
-
By titrating a ligand into the labeled protein solution and monitoring the ¹⁹F spectrum, one can determine the dissociation constant (K_D) and binding kinetics.[11]
Diagram: Detecting Ligand Binding with ¹⁹F NMR
This diagram illustrates the spectral changes observed for a 2-F-Phe probe upon ligand binding in different exchange regimes.
Caption: ¹⁹F chemical shifts are sensitive to ligand binding.
Probing Conformational Changes and Dynamics
Proteins are not static entities; they exist as an ensemble of conformations. ¹⁹F NMR can map these conformational landscapes.[5][6] If a protein switches between two states (e.g., active and inactive), a 2-F-Phe residue may have a different chemical shift in each state. If the exchange between these states is slow on the NMR timescale, both states can be observed and quantified simultaneously. This provides a powerful method for studying allostery, enzyme catalysis, and protein folding.[2][8]
Conclusion
The use of AC-DL-PHE(2-F)-OME to introduce a 2-fluorophenylalanine probe into proteins opens up a vast array of experimental possibilities. The high sensitivity, lack of background signal, and straightforward nature of 1D ¹⁹F NMR experiments make this a highly accessible and powerful technique for academic and industrial researchers alike.[1][5] By providing a direct window into the local environment at specific sites, this method delivers invaluable insights into protein-ligand interactions, conformational dynamics, and overall protein function, accelerating progress in structural biology and drug development.
References
- Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. American Chemical Society.
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC.
- Fluorine labeling of proteins for NMR studies. University of California, Los Angeles.
- Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC.
- Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed.
- An In-depth Technical Guide to ¹⁹F NMR for Protein Studies - Benchchem. BenchChem.
- Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Journal of the American Chemical Society. American Chemical Society.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. American Chemical Society.
- Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis - Benchchem. BenchChem.
- Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC.
- Use of 19F NMR to probe protein structure and conformational changes - PubMed - NIH.
- Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Detection of site-specific binding and co-binding of ligands to macromolecules using 19F NMR. osti.gov.
- Applications of 19F-NMR to study protein-ligand interactions and protein conformational changes in solution | Request PDF - ResearchGate.
- Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC.
- Current applications of 19F NMR to studies of protein structure and dynamics. Semantic Scholar.
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. University of Konstanz.
- A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect.
- Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery | Journal of Medicinal Chemistry - ACS Public
- 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of AC-DL-PHE(2-F)-OME in In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of highly modified, halogenated amino acids. This guide provides field-proven, mechanistically grounded strategies to successfully solubilize AC-DL-PHE(2-F)-OME for in vitro applications.
Compound Profile & Mechanistic Root Cause
Compound: AC-DL-PHE(2-F)-OME (Acetyl-DL-2-fluorophenylalanine methyl ester)[1].
Before troubleshooting, it is critical to understand why this compound resists aqueous integration. The extreme hydrophobicity of AC-DL-PHE(2-F)-OME is driven by two distinct chemical modifications:
-
Loss of Zwitterionic Character: Native amino acids utilize their ionizable amine (-NH3+) and carboxyl (-COO-) groups to form strong ion-dipole interactions with water. In this compound, N-acetylation and C-terminal methyl esterification cap these termini, completely neutralizing the molecule and eliminating its primary solubilizing mechanism.
-
Hyper-Hydrophobic Fluorination: The introduction of a fluorine atom at the 2-position of the phenyl ring creates a "fluorophilic" character[2]. Although the C-F bond is highly electronegative, it is weakly polarizable. This prevents the formation of favorable hydrogen bonds with water, causing the local water network to restructure around the molecule, thermodynamically driving the compound out of the aqueous phase to minimize free energy[2].
Solubilization Decision Matrix
Selecting the correct solubilization strategy depends entirely on the tolerance of your specific in vitro assay. Use the logical workflow below to determine your optimal path.
Logical decision matrix for selecting an AC-DL-PHE(2-F)-OME solubilization strategy.
Troubleshooting FAQs
Q1: I prepared a 10 mM stock of AC-DL-PHE(2-F)-OME in DMSO, but it immediately precipitates when added to my cell culture media. How can I prevent this? A1: This phenomenon, known as "solvent crash," occurs because the local concentration of the hydrophobic compound exceeds its aqueous thermodynamic solubility limit before the DMSO can disperse. Causality & Solution: To prevent nucleation, you must alter the kinetics of mixing. Do not spike the 100% DMSO stock directly into the final aqueous volume. Instead, perform a stepwise dilution into an intermediate solvent mixture, and always add the stock to pre-warmed (37°C) media while vortexing vigorously[3]. Cold media drastically lowers the thermodynamic solubility threshold.
Q2: My biochemical assay (e.g., a sensitive enzymatic screen) cannot tolerate DMSO. What is the best solvent-free alternative? A2: If co-solvents are incompatible, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation is the gold standard[3]. Causality & Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hyper-hydrophobic 2-fluorophenyl ring of AC-DL-PHE(2-F)-OME fits thermodynamically into this cavity, shielding it from water and forming a soluble host-guest inclusion complex[4]. This allows you to deliver the compound in a purely aqueous buffer.
Q3: How do I verify that my compound is actually in solution and not just forming a micro-suspension that will cause false assay readouts? A3: A robust experimental design requires a self-validating system . Never assume a clear solution is fully dissolved. After preparing your final aqueous dilution, centrifuge the sample at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and measure the concentration of AC-DL-PHE(2-F)-OME using LC-MS or UV-Vis spectroscopy. If the concentration in the supernatant matches your target dosing concentration, true solubilization has been achieved. If it is lower, the compound has formed a colloidal micro-suspension and precipitated out of the active phase.
Quantitative Strategy Comparison
Summarizing the operational parameters of each strategy ensures you select the method that aligns with your target dosing requirements.
| Solubilization Strategy | Max Typical Aqueous Conc. | Assay Compatibility | Primary Mechanism | Pros | Cons |
| DMSO Co-solvent | 100 - 500 µM | Cell culture, Robust Biochemical | Solvation via polar aprotic disruption | Rapid preparation, standard industry method | Solvent cytotoxicity (>0.5% v/v), high precipitation risk |
| HP-β-CD Complexation | 1 - 5 mM | Sensitive Biochemical, Cell culture | Hydrophobic cavity encapsulation | 100% Solvent-free, highly stable in aqueous media | Requires 24-48h prep time, potential target interference |
| BSA Carrier Binding | 50 - 200 µM | Cell culture | Non-specific hydrophobic binding | Mimics physiological serum transport | Introduces exogenous protein, alters free-drug fraction |
Self-Validating Experimental Protocols
Protocol A: DMSO Stepwise Dilution (For Cell-Based Assays)
Objective: Achieve a 100 µM final assay concentration without inducing a solvent crash[3].
-
Master Stock Preparation: Weigh 2.39 mg of AC-DL-PHE(2-F)-OME (MW ≈ 239.24 g/mol ). Dissolve in 1.0 mL of cell-culture grade, anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 100 µL of the 10 mM DMSO stock to 900 µL of an intermediate solvent (e.g., 20% DMSO in PBS) to create a 1 mM intermediate stock.
-
Kinetic Dispersion: Dropwise, add 100 µL of the 1 mM intermediate stock into 900 µL of pre-warmed (37°C) cell culture media while vortexing continuously. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent cytotoxicity[3].
-
System Validation: Visually inspect for Tyndall scattering (turbidity) against a dark background. Centrifuge a 100 µL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS to confirm the 100 µM concentration is maintained.
Protocol B: HP-β-CD Inclusion Complexation (For Solvent-Sensitive Assays)
Objective: Achieve solvent-free solubilization via thermodynamic encapsulation[4].
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Addition: Add the dry powder of AC-DL-PHE(2-F)-OME directly to the HP-β-CD solution to achieve a theoretical molarity of 2 mM.
-
Complexation: Incubate the mixture on a thermoshaker at 37°C for 24 to 48 hours at 800 RPM. Causality Check: The inclusion process is thermodynamically favorable but kinetically slow; extended mechanical agitation is strictly required for the hydrophobic fluorinated ring to displace the water molecules residing inside the cyclodextrin cavity[4].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
-
System Validation: Determine the exact final concentration of the filtrate via HPLC before dosing your assay. The filtered solution represents the true, thermodynamically stable soluble fraction.
References
-
Title: AC-DL-PHE(2-F)-OME — Chemical Substance Information | Source: NextSDS | URL: [Link]
-
Title: Hydration dynamics at fluorinated protein surfaces | Source: Proceedings of the National Academy of Sciences (PNAS) | URL: [Link]
-
Title: Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds | Source: ResearchGate | URL: [Link]
Sources
Technical Support Center: Navigating the Synthesis of Peptides Containing AC-DL-PHE(2-F)-OME
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as AC-DL-PHE(2-F)-OME, into peptides is a powerful strategy for modulating their pharmacological properties. However, the unique structural features of this building block—an N-terminal acetyl group, a C-terminal methyl ester, a racemic center, and a fluorine-substituted aromatic ring—present a distinct set of challenges in Solid-Phase Peptide Synthesis (SPPS). This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate these complexities and minimize side reactions, ensuring the successful synthesis of your target peptide.
I. Understanding the Challenges of AC-DL-PHE(2-F)-OME in SPPS
The primary challenge in utilizing AC-DL-PHE(2-F)-OME lies in the reduced nucleophilicity of the amino group due to the electron-withdrawing effect of the 2-fluoro substituent on the phenyl ring. This deactivation can lead to incomplete coupling reactions and the accumulation of deletion sequences. Furthermore, the presence of a racemic mixture will result in the synthesis of diastereomeric peptides, which can complicate purification and characterization.
II. Troubleshooting Guide: A Proactive Approach to Side Reaction Reduction
This section addresses common issues encountered during the incorporation of AC-DL-PHE(2-F)-OME and provides actionable solutions.
Issue 1: Incomplete Coupling of AC-DL-PHE(2-F)-OME
Symptom: Mass spectrometry analysis of a test cleavage reveals a significant amount of the truncated peptide (peptide-n-1).
Cause: The reduced reactivity of the 2-fluorophenylalanine derivative hinders efficient peptide bond formation.
Solutions:
-
Employ High-Potency Coupling Reagents: Standard coupling reagents may not be sufficient to drive the reaction to completion. Utilize more potent activating agents known to be effective for sterically hindered or deactivated amino acids.[1]
Coupling Reagent Class Key Advantages HATU, HCTU Aminium/Uronium Highly reactive, suitable for hindered couplings. PyBOP, PyAOP Phosphonium Efficient and generate less hazardous byproducts than BOP.[1][2] COMU Uronium High reactivity, with non-explosive byproducts. -
Optimize Reaction Conditions:
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure maximum incorporation of the fluorinated amino acid.
-
Increased Equivalents: Use a higher excess of the AC-DL-PHE(2-F)-OME and coupling reagents (e.g., 3-5 equivalents).
-
Extended Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, but this should be done with caution to avoid racemization.
-
Experimental Protocol: Double Coupling with HATU
-
Following the standard deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
In a separate vessel, pre-activate AC-DL-PHE(2-F)-OME (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3x).
-
Repeat steps 2-4 for the second coupling.
-
Perform a Kaiser test to confirm the completion of the coupling.
Issue 2: Generation of Diastereomeric Peptides
Symptom: HPLC analysis of the crude peptide shows two or more closely eluting peaks with the same mass.
Cause: The use of a racemic (DL) mixture of 2-fluorophenylalanine results in the formation of diastereomers.
Solution:
-
Chiral Separation via RP-HPLC: Diastereomers can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] Optimization of the gradient and choice of stationary phase are critical.
-
Shallow Gradient: Employ a very shallow gradient of the organic mobile phase (e.g., 0.1-0.5% change per minute) to maximize the resolution between the diastereomeric peaks.[4]
-
Column Selection: A high-resolution C18 or C8 column is typically a good starting point. Experiment with different column chemistries if separation is not achieved.
-
dot
Caption: Workflow for the separation of diastereomeric peptides.
Issue 3: Side Reactions Related to N- and C-terminal Modifications
Symptom: Mass spectrometry reveals byproducts with unexpected mass additions or losses.
Causes and Solutions:
-
Hydrolysis of the C-terminal Methyl Ester: The methyl ester is susceptible to hydrolysis, especially during prolonged exposure to acidic or basic conditions.
-
Solution: Minimize the final cleavage time and use a milder cleavage cocktail if possible. If the C-terminal acid is the desired product, the methyl ester can be intentionally hydrolyzed post-synthesis.
-
-
Transesterification: If alcohols are present in the cleavage cocktail or during workup, transesterification of the methyl ester can occur.[5]
-
Solution: Avoid the use of alcoholic solvents during and immediately after cleavage.
-
-
Incomplete N-terminal Acetylation: If the acetylation step is performed on-resin, it may be incomplete.
-
Solution: Use a sufficient excess of acetic anhydride and a suitable base (e.g., DIPEA) to drive the reaction to completion. A double acetylation can also be performed.[6]
-
Experimental Protocol: On-Resin N-terminal Acetylation
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Add the acetylation solution to the resin and react for 30-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
Perform a chloranil test to confirm the absence of a primary amine.
Issue 4: Side Reactions During Final Cleavage
Symptom: The crude peptide contains multiple impurities, some with mass additions corresponding to protecting groups or scavengers.
Cause: The highly reactive carbocations generated during TFA-mediated cleavage can modify sensitive amino acid residues.[7][8]
Solution:
-
Optimize the Cleavage Cocktail: The choice of scavengers is critical for protecting susceptible amino acids. A standard cleavage cocktail for peptides without particularly sensitive residues is TFA/TIS/H2O (95:2.5:2.5).[9] For more complex peptides, a more robust cocktail may be necessary.[10][11]
Scavenger Target Residue(s) Triisopropylsilane (TIS) General carbocation scavenger Water Traps t-butyl cations Thioanisole Protects Trp and Met Ethanedithiol (EDT) Protects Cys Phenol Protects Tyr and Trp
dot
Caption: General workflow for peptide cleavage and precipitation.
III. Frequently Asked Questions (FAQs)
Q1: Can I use standard Fmoc/tBu chemistry for the synthesis of a peptide containing AC-DL-PHE(2-F)-OME?
A1: Yes, standard Fmoc/tBu chemistry is compatible. However, due to the deactivating effect of the 2-fluoro group, you will likely need to employ more potent coupling reagents and potentially longer coupling times or double coupling to ensure efficient incorporation.
Q2: How can I confirm that the side reactions are occurring at the AC-DL-PHE(2-F)-OME residue?
A2: Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. By fragmenting the peptide in the mass spectrometer, you can pinpoint the location of any modifications or deletions in the peptide sequence.[12][13]
Q3: What is the best way to purify the final peptide product?
A3: Reverse-phase HPLC is the standard method for peptide purification.[4][14][15] For separating the diastereomers resulting from the use of DL-2-fluorophenylalanine, a shallow gradient and a high-resolution column are recommended.[3]
Q4: Are there any specific considerations for the fluorine atom during synthesis and cleavage?
A4: The C-F bond is generally stable under standard SPPS and cleavage conditions. The primary influence of the fluorine atom is electronic, deactivating the amino acid towards coupling. There are no common side reactions reported that directly involve the fluorine atom on the phenyl ring during SPPS.
Q5: My peptide is still impure after HPLC purification. What are my options?
A5: If a single round of RP-HPLC is insufficient, consider orthogonal purification methods such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), depending on the nature of the remaining impurities.[14][16] Alternatively, re-optimizing the RP-HPLC conditions (e.g., different mobile phase additives, column chemistry, or temperature) may improve separation.
IV. References
-
Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. [Link]
-
Wellings, D. A., & Atherton, E. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 44-67). Academic Press.
-
Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass. [Link]
-
LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector. (n.d.). Waters. [Link]
-
Chen, Y., Mant, C. T., & Hodges, R. S. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1218(39), 6949–6958. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Kumar, A., & Pathak, R. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 47(5), 366-373. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
-
Peptide Purification. (n.d.). AAPPTec. [Link]
-
Ajayaghosh, A., & Rajasekharan Pillai, V. N. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
-
Analytical Techniques Used in Peptide Sameness Testing. (2026, March 12). YouTube. [Link]
-
Mitchell, A. R., & Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. [Link]
-
Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis. (n.d.). Scholarly Commons. [Link]
-
Barazza, A., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. ACS Medicinal Chemistry Letters, 3(11), 931-935. [Link]
-
Incorporation of non-canonical amino acids. (n.d.). PMC. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-37. [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. [Link]
-
Side Reactions on Amino Groups in Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]
-
Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. [Link]
-
Synthesis and use of amino acid fluorides as peptide coupling reagent. (n.d.). Google Patents.
-
A highly efficient in situ N-acetylation approach for solid phase synthesis. (2022, February 14). Nature. [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (n.d.). PMC. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. [Link]
-
Peptide Synthesis for Beginners. (n.d.). Peptide Primers. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022, November 15). ACS Publications. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. [Link]
-
Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. (2018, August 17). PMC. [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. renyi.hu [renyi.hu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gilson.com [gilson.com]
- 16. polypeptide.com [polypeptide.com]
Technical Support Center: Resolving Peak Tailing in AC-DL-PHE(2-F)-OME HPLC Analysis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Analyte Profile: AC-DL-PHE(2-F)-OME (Acetyl-DL-2-fluorophenylalanine methyl ester) is a protected, fluorinated amino acid derivative. Because both the N-terminus (acetylated) and C-terminus (methyl ester) are protected, it lacks the ionizable primary amine and carboxylic acid groups typical of free amino acids.
The Mechanistic Roots of Tailing in Fluorinated Derivatives
According to classical chromatographic theory, neutral compounds should not exhibit severe acid-base secondary interactions; if a neutral compound tails, it typically indicates a physical hardware problem[1]. However, AC-DL-PHE(2-F)-OME is a "deceptively neutral" molecule. If you observe peak tailing, the causality usually falls into one of three categories:
-
Physical System Voids: Dead volume in the system plumbing or a collapsed column bed will cause infinite dilution and band broadening, forcing all peaks in the chromatogram to tail[1].
-
Mass Overload: Fluorinated aromatics often exhibit lower solubility in highly aqueous mobile phases. Injecting too high a concentration saturates the stationary phase locally, leading to non-ideal partitioning and peak asymmetry (often presenting as fronting or tailing depending on the isotherm)[2].
-
Atypical Secondary Interactions: While lacking a basic amine, the acetyl (amide) and methyl ester oxygen atoms are potent hydrogen-bond acceptors. These can interact with acidic, unendcapped surface silanols on the silica matrix[3]. Additionally, the highly electronegative ortho-fluorine alters the aromatic ring's electron density, inducing strong dipole-dipole interactions and unique packing effects with the stationary phase[4].
Diagnostic Workflow
To prevent wasted time and resources, troubleshooting must follow a logical, self-validating sequence. Follow the decision tree below to isolate the root cause of the tailing.
Fig 1. Self-validating diagnostic workflow for isolating physical vs. chemical peak tailing.
Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Validation (Physical vs. Chemical)
-
Objective: Determine if the tailing is a physical system error or an analyte-specific chemical interaction.
-
Step 1: Prepare a test mix containing AC-DL-PHE(2-F)-OME and a non-polar, non-hydrogen-bonding neutral marker (e.g., Toluene).
-
Step 2: Inject 5 µL of the test mix under your standard isocratic conditions.
-
Step 3: Calculate the USP Tailing Factor ( Tf ) for both peaks.
-
Causality & Validation: Neutral compounds do not undergo strong secondary chemical interactions. If Toluene Tf>1.5 , the system has a physical void or poor plumbing[1]. If Toluene Tf≤1.2 but AC-DL-PHE(2-F)-OME Tf>1.5 , the issue is chemically specific to the fluorinated analyte, validating the need for chemical optimization[5].
Protocol 2: Overload Diagnostics via Serial Dilution
-
Objective: Rule out mass overload caused by poor analyte solubility in the mobile phase.
-
Step 1: Take the standard sample vial and perform a 1:10 dilution in the initial mobile phase.
-
Step 2: Reinject and overlay the chromatograms, normalizing for peak height.
-
Causality & Validation: Overloading the column does not damage it, but it causes localized saturation of stationary phase sites, forcing excess molecules to elute at different rates[2]. If the peak shape becomes symmetrical upon dilution, the original tailing was caused by mass overload. If the peak remains asymmetrical, proceed to Protocol 3.
Protocol 3: Mobile Phase and Stationary Phase Optimization
-
Objective: Suppress secondary hydrogen bonding and dipole interactions.
-
Step 1: Adjust the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Causality: Low pH protonates residual acidic silanols (pKa ~3.5-4.5) on the silica surface, neutralizing their ability to act as hydrogen bond donors to the analyte's ester/amide groups[5].
-
-
Step 2: If tailing persists, switch to a Base-Deactivated Silica (BDS) column or a Phenyl-Hexyl stationary phase.
Quantitative Benchmarks for Optimization
Use the table below to benchmark your system suitability results against expected outcomes during method optimization.
| Diagnostic Parameter | Sub-optimal Condition | Optimized Condition | Expected USP Tailing Factor ( Tf ) | Mechanistic Rationale |
| System Integrity | Unmatched tubing / Column void | Zero-dead-volume fittings | Toluene Tf drops from >1.8 to ≤1.1 | Eliminates infinite dilution and physical band broadening. |
| Sample Concentration | 10 mg/mL Injection | 1 mg/mL (1:10 Dilution) | Analyte Tf drops from 1.6 to 1.05 | Prevents localized saturation of stationary phase binding sites. |
| Mobile Phase pH | pH 6.0 - 7.0 (Water/MeCN) | pH 2.5 (0.1% TFA or Formic Acid) | Analyte Tf drops from 1.5 to ≤1.2 | Protonates acidic silanols, neutralizing them as H-bond donors. |
| Stationary Phase | Standard Type-A Silica (C18) | Base-Deactivated Silica (BDS) / Phenyl-Hexyl | Analyte Tf drops from 1.4 to 1.0 | Endcapping blocks residual silanols; Phenyl-Hexyl leverages specific π−π stacking. |
Frequently Asked Questions (FAQs)
Q: Why does the 2-fluoro substitution specifically worsen peak shape compared to standard phenylalanine? A: The highly electronegative fluorine atom at the ortho position withdraws electron density from the aromatic ring. This alters the molecule's thermodynamic stability and packing effects[4], making the ring highly polarized. This polarization increases its propensity to participate in secondary dipole-dipole interactions with residual silanols or polar embedded groups on the stationary phase, leading to tailing.
Q: I am analyzing AC-DL-PHE(2-F)-OME, which is a neutral protected amino acid. Why am I seeing chemical tailing at all? A: While it lacks an ionizable primary amine, the acetyl (amide) and methyl ester oxygen atoms are potent hydrogen-bond acceptors. Unendcapped silanols on the silica surface act as strong hydrogen-bond donors. This H-bonding, combined with the fluorous dipole interactions, is sufficient to cause secondary retention and peak asymmetry[3].
Q: How do I calculate the USP Tailing Factor to validate my improvements? A: The USP Tailing Factor ( Tf ) is calculated as Tf=2fW0.05 , where W0.05 is the peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak midpoint at 5% height. A Tf of 1.0 represents a perfectly symmetrical peak. A value of Tf≤1.5 is generally considered acceptable for routine quantification[6].
Q: I've lowered the pH to 2.5, but tailing persists. What is the next logical step? A: If low pH does not resolve the chemical tailing, the analyte may be interacting with trace metals in the silica matrix, or the column may simply be degraded. Switch to a high-purity Type B silica column (which has lower metal content and reduced silanol activity)[3]. Alternatively, switch to a Phenyl-Hexyl column to leverage π−π interactions rather than purely hydrophobic partitioning.
References
-
HPLC Peak Tailing - Axion Labs [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online[Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs[Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC - Axion Labs (YouTube)[Link]
-
Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects - Biochemistry (ACS Publications)[Link]
Sources
comparing 2-fluoro and 3-fluoro phenylalanine derivatives in NMR
Protein-Observed 19 F NMR: A Technical Comparison of 2-Fluoro and 3-Fluorophenylalanine Derivatives
As a Senior Application Scientist, I frequently consult on the optimal isotopic labeling strategies for structural biology and drug discovery. Protein-observed fluorine NMR (PrOF NMR) is a premier technique for characterizing protein dynamics, allostery, and ligand binding. Because fluorine is virtually absent in biological systems, 19 F NMR provides a background-free spectrum with exceptional sensitivity, yielding approximately 83% of the sensitivity of 1 H NMR 1.
When selecting a fluorinated phenylalanine derivative for biosynthetic incorporation, the choice almost always narrows down to 2-fluorophenylalanine (2-F-Phe) and 3-fluorophenylalanine (3-F-Phe) . While both are powerful probes, their distinct substitution patterns fundamentally alter their rotational dynamics, chemical shift dispersion, and structural perturbation profiles. This guide objectively compares these two derivatives, explaining the mechanistic causality behind their NMR behaviors and providing a field-proven, self-validating protocol for their use.
Mechanistic Causality: Steric Hindrance and Ring Flip Dynamics
The fundamental difference in NMR performance between 2-F-Phe and 3-F-Phe is driven by steric interactions between the fluorine atom and the polypeptide backbone, which directly governs the Cβ−Cγ bond rotation (ring flips) .
-
3-Fluorophenylalanine (3-F-Phe): The fluorine atom at the meta position experiences minimal steric clash with the protein backbone. Consequently, the phenyl ring undergoes fast Cβ−Cγ ring flips on the NMR timescale. This rapid rotation averages the local electrostatic fields and electronic environments, resulting in a relatively narrow chemical shift dispersion. In model systems like hen egg white lysozyme (HEWL), 3-F-Phe exhibits a highly compressed chemical shift range of merely 1.0 ppm []().
-
2-Fluorophenylalanine (2-F-Phe): The ortho-substituted fluorine introduces significant steric bulk near the backbone. This steric hindrance dramatically slows down Cβ−Cγ ring flips, effectively "freezing" the ring-flip isomers on the NMR timescale. As a result, each conformer resides in a distinct, unaveraged microenvironment, leading to a massive chemical shift dispersion. In HEWL, 2-F-Phe resonances span a 7.4 ppm range, and this rotation remains slow even at elevated temperatures up to 55 °C .
Causality of steric hindrance on ring flip dynamics and 19F NMR chemical shift dispersion.
Quantitative Data Comparison
The following table summarizes the quantitative metrics and practical implications of choosing between these two derivatives. Note: Absolute chemical shifts are highly dependent on the local electrostatic field (which can vary by 0.008 au in proteins) and solvent exposure 2.
| Parameter | 2-Fluorophenylalanine (2-F-Phe) | 3-Fluorophenylalanine (3-F-Phe) |
| Substitution Position | Ortho | Meta |
| Cβ−Cγ Ring Flip Dynamics | Slow / Frozen | Fast |
| Chemical Shift Dispersion (HEWL Model) | Broad (~7.4 ppm) | Narrow (~1.0 ppm) |
| Spectral Complexity | High (Multiple resonances per residue due to trapped conformers) | Low (Typically one averaged resonance per residue) 1 |
| Typical Chemical Shift Range | ~ -110 to -120 ppm | ~ -130 to -140 ppm [[1]]() |
| Primary Application | Trapping conformational states, detecting subtle allosteric shifts 3 | General PrOF NMR, minimizing structural perturbation 4 |
Experimental Protocol: Biosynthetic Incorporation and NMR Validation
To ensure high-fidelity data, the experimental workflow must operate as a self-validating system. Background signals from incomplete labeling or misincorporation will convolute the spectra. The following protocol details the incorporation of fluorinated precursors using auxotrophic bacterial strains 5, ensuring that the resulting NMR signals are exclusively derived from the target protein.
Step 1: Expression in Auxotrophic Strains
-
Transform the expression plasmid encoding the target protein into a phenylalanine auxotrophic E. coli strain (e.g., DL39(DE3)) 5.
-
Cultivate cells in minimal media supplemented with all 20 standard amino acids until an OD 600 of 0.8 is reached.
-
Pellet the cells via centrifugation and gently resuspend in minimal media lacking phenylalanine to deplete intracellular stores. Incubate for 30 minutes.
Step 2: Fluorinated Precursor Addition 4. Add the chosen derivative (2-F-Phe or 3-F-Phe) to the culture at a final concentration of 1 mM. 5. Induce protein expression with IPTG (1 mM) and incubate for 4-6 hours at 37 °C (or overnight at 18 °C to enhance folding stability).
Step 3: Self-Validating Quality Control (ESI-MS) 6. Purify the protein using standard affinity chromatography. 7. Critical Checkpoint: Analyze the intact protein via Electrospray Ionization Mass Spectrometry (ESI-MS). You must verify >90% incorporation of the fluorinated analog. This step validates the biosynthetic fidelity; proceeding with heterogeneously labeled samples will yield uninterpretable, overlapping NMR signals 1.
Step 4: 19 F NMR Acquisition 8. Buffer exchange the fully labeled protein into an NMR-compatible buffer (e.g., 50 mM Phosphate, 10% D 2 O, pH 7.4). 9. Acquire 1D 19 F NMR spectra using a spectrometer equipped with a fluorine-tuned cryoprobe (e.g., 470 MHz or higher) . Ensure a relaxation delay (D1) of at least 1-2 seconds to permit complete relaxation between scans.
Self-validating workflow for biosynthetic incorporation and 19F NMR analysis.
Strategic Selection Guide
Choosing between 2-F-Phe and 3-F-Phe requires balancing spectral simplicity against the depth of conformational information desired:
-
When to choose 3-F-Phe: Opt for 3-F-Phe when studying large proteins or complexes where spectral overlap is a primary concern. Because of its fast ring-flip dynamics, 3-F-Phe typically yields one sharp, averaged resonance per residue . Furthermore, meta-substitution generally causes less structural perturbation to the native fold compared to ortho-substitution 4.
-
When to choose 2-F-Phe: Select 2-F-Phe when you need to probe subtle conformational states or allosteric networks. The "frozen" ring-flip isomers act as highly sensitive reporters of their immediate microenvironment. While this increases spectral complexity (yielding multiple peaks per residue), the massive chemical shift dispersion allows for the resolution of distinct structural states that would otherwise be averaged out in 3-F-Phe labeled samples . Analogous studies with 2-fluorotyrosine have shown that ortho-fluorination can reveal allosteric interactions that remain entirely invisible to meta-fluorinated probes 3.
References
- Source: openaire.
- Source: nih.
- Source: scholaris.
- Source: nih.
- Source: nsf.
- Source: illinois.
Sources
- 1. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Dual Labeling of the CBP/p300 KIX domain for 19F NMR leads to identification of a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
AC-DL-PHE(2-F)-OME compared to non-fluorinated phenylalanine analogs
Title: AC-DL-PHE(2-F)-OME vs. Non-Fluorinated Phenylalanine Analogs: A Comprehensive Comparison Guide
Introduction
AC-DL-PHE(2-F)-OME (Acetyl-DL-2-fluorophenylalanine methyl ester) is a highly specialized, non-canonical amino acid derivative. By introducing a fluorine atom at the ortho position (C2) of the benzyl ring, capping the N-terminus with an acetyl group, and esterifying the C-terminus, this molecule serves as a critical building block in enzymatic kinetic resolutions, peptide drug engineering, and as a precursor for 19F NMR structural probes[1].
Unlike its non-fluorinated counterpart, Acetyl-DL-phenylalanine methyl ester (AC-DL-PHE-OME), the fluorinated analog exhibits fundamentally distinct biophysical properties. The high electronegativity and low polarizability of fluorine alter the electron density of the aromatic ring, directly impacting protein-ligand interactions, proteolytic stability, and conformational dynamics[2].
Mechanistic Divergence: The Fluorine Effect
1. Cation-π Interactions and Binding Affinity In native phenylalanine, the electron-rich π-cloud of the benzene ring frequently engages in cation-π interactions with positively charged residues (e.g., Arginine, Lysine) within receptor binding pockets. Fluorine substitution pulls electron density away from the center of the aromatic ring. Consequently, AC-DL-PHE(2-F)-OME derivatives exhibit significantly reduced cation-π binding energy compared to non-fluorinated analogs[3]. However, this reduction in electrostatic interaction is often offset by an increase in overall hydrophobicity, which enhances lipophilic interactions and membrane permeability[4].
2. Proteolytic Resistance A primary limitation of natural phenylalanine in peptide therapeutics is its susceptibility to rapid enzymatic cleavage by proteases. The incorporation of the 2-fluoro modification sterically and electronically shields adjacent peptide bonds, vastly extending the in vivo half-life of the resulting peptides[].
3. Conformational Locking The steric bulk of the fluorine atom at the ortho position (2-F) restricts the rotameric freedom of the amino acid side chain. This conformational constraint locks the side chain into favorable orientations, reducing the entropic cost of receptor binding and stabilizing specific secondary structures[][6].
Mechanistic pathways showing how 2-fluoro substitution alters peptide biophysics.
Quantitative Data Comparison
To objectively evaluate the performance of AC-DL-PHE(2-F)-OME against its non-fluorinated analog, we summarize their key biophysical and biochemical parameters.
| Property / Parameter | AC-DL-PHE-OME (Non-Fluorinated) | AC-DL-PHE(2-F)-OME (Fluorinated) | Impact on Application |
| Molecular Weight | 221.25 g/mol | 239.24 g/mol [7] | Negligible size increase; mimics native Phe. |
| Aromatic Electron Density | High (Standard π-cloud) | Depleted (Inductive withdrawal) | Modulates binding pocket electronics. |
| Relative Cation-π Binding | 100% (Baseline) | ~60-70%[3][8] | Weaker interaction with Arg/Lys residues. |
| Hydrophobicity (LogP shift) | Baseline | +0.3 to +0.5 | Improved lipid bilayer partitioning. |
| Protease Susceptibility | High (Rapid cleavage) | Low (Steric/electronic shielding) | Extended therapeutic half-life[]. |
| 19F NMR Utility | None | Excellent (Sharp singlet) | Enables site-specific structural probing[1]. |
Experimental Workflows & Methodologies
Establishing a self-validating experimental system is critical for reproducible results. Below are two field-proven protocols demonstrating the utility and handling of AC-DL-PHE(2-F)-OME.
Protocol 1: Enzymatic Kinetic Resolution of AC-DL-PHE(2-F)-OME
Because AC-DL-PHE(2-F)-OME is a racemic mixture, it must be resolved into its enantiomerically pure L- and D- forms for most biological applications. Porcine Kidney Acylase I is highly stereoselective, deacetylating only the L-enantiomer.
Causality Check: The pH is strictly maintained at 7.5 because Acylase I activity drops precipitously outside the 7.0–8.0 range, and spontaneous, non-enzymatic ester hydrolysis occurs at higher alkaline pH, which would ruin the enantiomeric excess (ee).
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 100 mM of AC-DL-PHE(2-F)-OME in 0.1 M phosphate buffer. Add 10% (v/v) DMSO to ensure complete solubility of the lipophilic fluorinated substrate.
-
pH Adjustment: Adjust the solution to exactly pH 7.5 using 1 M NaOH.
-
Enzyme Addition: Add 10 mg of Porcine Kidney Acylase I per gram of substrate.
-
Incubation: Incubate the reaction at 37°C under gentle agitation (150 rpm) for 24–48 hours. Monitor the reaction via chiral HPLC until exactly 50% conversion is achieved.
-
Termination & Extraction: Acidify the mixture to pH 2.0 with 1 M HCl to denature the enzyme. Extract the unreacted D-AC-PHE(2-F)-OME using ethyl acetate. The deacetylated L-2-Fluoro-Phe remains in the aqueous layer due to its zwitterionic nature.
-
Isolation: Lyophilize the aqueous layer and purify the L-2-Fluoro-Phe via cation-exchange chromatography.
Enzymatic kinetic resolution workflow for racemic AC-DL-PHE(2-F)-OME using Acylase I.
Protocol 2: Evaluating Receptor Binding Affinity via Flow Cytometry
To quantify the impact of the 2-fluoro substitution on receptor binding, researchers synthesize peptides incorporating L-2-Fluoro-Phe (derived from the resolution above) and compare them to native Phe peptides[3][9].
Causality Check: A fluorescently labeled competitive binding assay ensures that the observed Kd shifts are solely due to the fluorinated side chain's interaction with the receptor pocket, rather than changes in peptide concentration or non-specific membrane binding.
Step-by-Step Methodology:
-
Peptide Synthesis: Utilize standard Fmoc-Solid Phase Peptide Synthesis (SPPS) to generate the target peptide, substituting the native Phe with L-2-Fluoro-Phe.
-
Receptor Preparation: Culture cells expressing the target G-protein coupled receptor (GPCR) (e.g., Ste2p) to a density of 10^7 cells/mL.
-
Incubation: Incubate the cells with a fixed concentration of a fluorescently labeled native ligand (e.g., NBD-labeled) and varying concentrations of the unlabeled fluorinated peptide competitor (1 nM to 100 μM).
-
Flow Cytometry Analysis: Measure the mean fluorescence intensity (MFI) of the cells. The reduction in MFI correlates with the displacement of the fluorescent ligand by the fluorinated peptide.
-
Data Fitting: Plot the MFI against the log concentration of the competitor to derive the IC50 and calculate the Kd using the Cheng-Prusoff equation.
Conclusion
The transition from non-fluorinated phenylalanine analogs to AC-DL-PHE(2-F)-OME represents a strategic trade-off in peptide engineering. While the strong electron-withdrawing nature of the ortho-fluorine diminishes cation-π binding capabilities, it compensates by providing exceptional proteolytic stability, conformational rigidity, and a highly sensitive handle for 19F NMR structural studies. Proper implementation of these analogs requires precise enzymatic resolution and rigorous binding validation to fully harness their therapeutic and analytical potential.
References
1.[1] Title: Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases Source: ACS Sensors URL:[Link]
2.[8] Title: Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells Source: Nature Communications URL:[Link]
4.[2] Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL:[Link]
6.[6] Title: The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study Source: Physical Chemistry Chemical Physics URL:[Link]
7.[3] Title: Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor Source: Biochemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fhi.mpg.de [fhi.mpg.de]
- 7. Ac-dl-phe(2-f)-ome_CAS:151073-66-4_华夏化工网 [hxchem.net]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Verifying AC-DL-PHE(2-F)-OME Purity: A Comparative Guide to 19F-qNMR vs. HPLC
Executive Summary & The Analytical Challenge
In the development of advanced peptide therapeutics and small-molecule drugs, the incorporation of fluorinated unnatural amino acids like AC-DL-PHE(2-F)-OME (Acetyl-DL-2-fluorophenylalanine methyl ester) is a powerful strategy to modulate target affinity and metabolic stability. However, verifying the absolute purity of these specialized building blocks presents a significant analytical challenge. Even trace impurities can propagate through solid-phase peptide synthesis, leading to truncated or mutated sequences that are notoriously difficult to purify downstream.
Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has served as the workhorse for purity assessment[1]. Yet, HPLC is fundamentally a relative technique. To accurately quantify AC-DL-PHE(2-F)-OME, HPLC requires a highly characterized, 100% pure reference standard of the exact same compound—a standard that is often unavailable or prohibitively expensive for novel derivatives[1]. Furthermore, HPLC relies on the dangerous assumption that the analyte and its impurities share similar UV extinction coefficients, which frequently leads to the over- or under-estimation of purity[2].
To bypass these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust, primary analytical method[3]. Because NMR signal intensity is directly proportional to the number of resonating nuclei, qNMR allows for absolute quantification without the need for an identical reference standard[4].
The Mechanistic Advantage of 19F-qNMR
While proton (1H) qNMR is widely adopted and recognized by compendial guidelines such as USP <761>[5], applying it to AC-DL-PHE(2-F)-OME presents specific challenges. The aromatic region of the 1H spectrum (7.0–8.0 ppm) is often crowded with signals from the phenylalanine ring, structurally related impurities, and residual solvents, increasing the risk of signal overlap.
Here, the presence of the fluorine atom in AC-DL-PHE(2-F)-OME provides a distinct mechanistic advantage. 19F-qNMR offers superior specificity due to the 100% natural abundance of the 19F isotope and a massive chemical shift dispersion spanning over 700 ppm[6]. More importantly, because organic solvents and common excipients lack fluorine, the 19F spectrum is entirely devoid of background interference[7]. The signal from the 2-fluoro group remains isolated and perfectly flat at the baseline, making it ideal for precise integration[6].
Data Presentation: Head-to-Head Comparison
The following table synthesizes the performance characteristics of 19F-qNMR, 1H-qNMR, and HPLC-UV for analyzing fluorinated amino acid derivatives, demonstrating why qNMR is the preferred primary method for absolute quantification[4][7].
| Parameter | 19F-qNMR | 1H-qNMR | HPLC-UV |
| Analytical Principle | Primary (Absolute molar ratio) | Primary (Absolute molar ratio) | Secondary (Relative area normalization) |
| Reference Standard | Any certified fluorinated IS (e.g., 4,4'-Difluorobenzophenone) | Any certified protonated IS (e.g., Maleic acid) | Exact AC-DL-PHE(2-F)-OME standard |
| Specificity | Excellent (No solvent/excipient background) | Moderate (Risk of overlap in the aromatic region) | High (Requires baseline chromatographic separation) |
| Precision (RSD) | ≤ 1.0% | ≤ 1.0% | ≤ 0.5% |
| Method Development | Minimal (Universal parameters) | Moderate (Solvent suppression may be needed) | Extensive (Column, mobile phase, gradient optimization) |
Experimental Design: A Self-Validating 19F-qNMR Protocol
To ensure scientific integrity and metrological traceability, the following protocol is designed as a self-validating system, adhering to USP <1220> lifecycle management principles[8]. Every step is calibrated to eliminate systemic bias.
Step 1: Internal Standard (IS) Selection
Causality: The IS must be a Certified Reference Material (CRM), highly pure, non-reactive with the analyte, and possess a distinct chemical shift[5]. For AC-DL-PHE(2-F)-OME, we utilize 4,4'-Difluorobenzophenone (TraceCERT® CRM)[9]. The ortho-fluorine of the analyte typically resonates around -115 ppm, while the IS resonates near -106 ppm, ensuring baseline resolution without overlap[6].
Step 2: Gravimetric Sample Preparation
Causality: qNMR is fundamentally a gravimetric technique; the NMR spectrometer merely measures the molar ratio. The ultimate accuracy of the assay hinges entirely on the weighing step[8].
-
Utilize a microbalance (d = 0.001 mg) placed on an anti-vibration table.
-
Accurately co-weigh approximately 10 mg of the AC-DL-PHE(2-F)-OME sample and 5 mg of the 4,4'-Difluorobenzophenone IS directly into a static-free vial.
-
Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) and transfer to a standard 5 mm NMR tube[10].
Step 3: NMR Acquisition & System Suitability
Causality: To achieve quantitative accuracy, all nuclei must fully relax back to their equilibrium state between pulses. Incomplete relaxation leads to truncated signal intensities and artificially skewed purity results.
-
T1 Determination: Determine the longitudinal relaxation time (T1) using an inversion-recovery experiment.
-
Relaxation Delay: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing fluorine nucleus (typically 30–60 seconds for 19F) to ensure >99.3% relaxation[6].
-
Acquisition: Acquire the spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (S/N).
-
Self-Validation Check: Ensure S/N > 250 for both the analyte and IS peaks, and verify a perfectly flat baseline before proceeding[7].
Step 4: Integration and Absolute Purity Calculation
Causality: Consistent integration limits (e.g., ± 20 times the full width at half maximum) ensure that 99% of the Lorentzian peak area is captured[11]. Calculate the absolute mass fraction purity ( Px ) using the fundamental qNMR equation[12]:
Px=(IstdIx)×(NxNstd)×(MstdMx)×(mxmstd)×Pstd
Where:
-
I = Integrated area of the isolated 19F signals
-
N = Number of resonating nuclei ( Nx=1 for the 2-fluoro group of the analyte; Nstd=2 for 4,4'-Difluorobenzophenone)
-
M = Molar mass
-
m = Gravimetrically weighed mass
-
P = Purity of the standard
Workflow Visualization
The following diagram illustrates the logical divergence between the primary absolute quantification of qNMR and the relative quantification of HPLC.
Comparative workflow of AC-DL-PHE(2-F)-OME purity analysis: 19F-qNMR vs. HPLC-UV.
Conclusion & Method Selection
For the definitive purity verification of AC-DL-PHE(2-F)-OME, 19F-qNMR is the analytically superior choice . By eliminating the dependency on an identical reference standard and leveraging the zero-background environment of the 19F nucleus, this method provides an absolute, self-validating measurement of the mass fraction[6][7]. While HPLC-UV remains a highly valuable orthogonal tool for separating and profiling trace impurities, 19F-qNMR stands as the gold standard for establishing the absolute purity of the main component[1].
References
-
A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC. Benchchem. 1
-
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.3
-
Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods. Benchchem. 4
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC (nih.gov). 7
-
2-methyl-N-phenylaniline | High Purity. Benchchem. 10
-
Stimuli Article (qNMR). US Pharmacopeia (USP). 12
-
Olive Oil: Science is Unbiased. When it comes to the health benefits in… Medium. 2
-
Quantitative NMR Spectroscopy. Acanthus Research. 5
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. 6
-
4,4'-Difluorobenzophenone TraceCERT, certified reference material, 19F-qNMR Standard 345-92-6. Sigma-Aldrich. 9
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. 8
-
Quantitative NMR Spectroscopy.docx 11/2017. ox.ac.uk. 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medium.com [medium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 4,4 -Difluorobenzophenone TraceCERT , certified reference material, 19F-qNMR Standard 345-92-6 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. usp.org [usp.org]
Comprehensive Guide to the Safe Disposal of N-Acetyl-DL-2-fluorophenylalanine methyl ester (AC-DL-PHE(2-F)-OME)
This document provides a detailed protocol for the safe and compliant disposal of AC-DL-PHE(2-F)-OME. As a specialized phenylalanine derivative, this compound requires careful handling not only during its use but also through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental integrity, reflecting our commitment to value beyond the product itself.
Core Directive: Understanding the Compound and Its Risks
N-Acetyl-DL-2-fluorophenylalanine methyl ester, hereafter referred to as AC-DL-PHE(2-F)-OME, is a solid, non-flammable substance used in laboratory research.[1] While specific toxicity data for the methyl ester is not widely published, the parent compound, N-Acetyl-2-fluoro-DL-phenylalanine, is classified with specific hazards that must be considered.
The primary risks associated with this chemical class include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The most significant consideration for disposal is the presence of the carbon-fluorine bond. This bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[2][3] Improper disposal can lead to the release of these "forever chemicals," while uncontrolled thermal decomposition can generate highly toxic and corrosive hydrogen fluoride gas.[1][3]
Therefore, the core directive for the disposal of AC-DL-PHE(2-F)-OME is as follows:
Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or via sink drains. [4][5] All waste streams containing this compound must be collected, segregated, and managed as regulated hazardous chemical waste, to be transferred to a licensed environmental services facility for high-temperature incineration.[3]
Hazard Identification Summary
| Hazard Classification | Description | Source |
| Skin Irritation (Category 2) | Causes skin irritation. | [1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | [1] |
| STOT SE (Category 3) | May cause respiratory irritation. | [1] |
| Chemical Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | [1] |
| Hazardous Decomposition | Thermal decomposition generates Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen fluoride (HF). | [1] |
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before waste is generated. Adhering to the principles of green chemistry can significantly reduce the volume of hazardous waste.
-
Quantity Minimization: Purchase and use the smallest quantity of AC-DL-PHE(2-F)-OME necessary for your experimental needs.
-
Procedural Efficiency: Optimize experimental protocols to minimize the generation of residues and contaminated materials.
Step-by-Step Disposal Protocol
The following protocols provide a self-validating system for the safe segregation and packaging of AC-DL-PHE(2-F)-OME waste streams. This process ensures regulatory compliance and protects personnel handling the waste downstream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling different waste streams associated with AC-DL-PHE(2-F)-OME.
Caption: Disposal workflow for AC-DL-PHE(2-F)-OME waste streams.
Protocol 1: Unused, Expired, or Off-Specification AC-DL-PHE(2-F)-OME
This protocol applies to the pure, solid chemical.
-
Container Selection: The best practice is to use the original manufacturer's container.[6] Ensure it is in good condition with a secure, leak-proof cap. If the original container is compromised, transfer the solid to a new, chemically compatible container (e.g., HDPE - High-Density Polyethylene) that can be tightly sealed.
-
Labeling: As soon as the material is designated as waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[4]
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area.[7] This area must be under the control of laboratory personnel, away from general traffic, and clearly marked with a "Danger – Hazardous Waste" sign.[6]
-
Collection: Request a waste collection from your EH&S department before accumulation time or quantity limits are exceeded (typically 90 days or 55 gallons, but institutional rules may be stricter).[6][7]
Protocol 2: Contaminated Laboratory Debris
This protocol covers items with trace or bulk contamination, such as gloves, bench paper, weigh boats, pipette tips, and contaminated glassware.
-
Segregation: These materials must not be placed in the regular laboratory trash.[8]
-
Packaging:
-
Dry, Solid Waste (non-sharp): Collect items like gloves, Kimwipes, and bench paper in a dedicated container lined with a heavy-duty, clear plastic bag to allow for visual inspection by waste technicians.[6]
-
Sharps: All chemically contaminated sharps (e.g., broken glass, needles) must be placed in a designated, puncture-resistant sharps container.[6][8] The container should be labeled for chemical, not biological, waste.
-
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with N-Acetyl-DL-2-fluorophenylalanine methyl ester").
-
Storage and Collection: Keep the container closed when not in use.[7] Store it in the Satellite Accumulation Area and arrange for EH&S pickup.
Protocol 3: Empty Containers
The original container of AC-DL-PHE(2-F)-OME is considered hazardous waste even when "empty," as residual powder will remain.
-
Do Not Rinse: Do not attempt to rinse the container into the sink. The first rinseate from any chemically contaminated glassware must be collected as hazardous waste.[4]
-
Packaging: Secure the cap tightly on the empty container.
-
Labeling: Deface or remove the original product label to prevent confusion. Apply a hazardous waste tag, labeling it as "Empty container of N-Acetyl-DL-2-fluorophenylalanine methyl ester."
-
Disposal: Manage the container as contaminated solid waste according to Protocol 2.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental release.
-
Personal Protection: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[1] For a large spill of the solid powder, a dust respirator may be necessary.[9]
-
Containment: Prevent the powder from becoming airborne or entering drains.[10][11]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the first rinse and any cleaning materials as hazardous waste.[4]
By adhering to this comprehensive guide, you ensure that AC-DL-PHE(2-F)-OME is managed responsibly from acquisition to disposal, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. UC Berkeley College of Chemistry. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
- Safety Data Sheet (Generic). Provided by search results.
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
SAFETY DATA SHEET - DL-Phenylalanine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - N-Acetyl-DL-4-fluorophenylalanine. Thermo Fisher Scientific. [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
-
AC-DL-PHE(2-F)-OET — Chemical Substance Information. NextSDS. [Link]
- MSDS - Safety Data Sheet (Generic). Provided by search results.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. epa.gov [epa.gov]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
